1-Bromo-3-(2-bromoethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWCLHJHUMKCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559356 | |
| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40422-70-6 | |
| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-(2-bromoethyl)benzene, a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough analysis of its expected spectroscopic and physical properties.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available bromobenzene. The synthetic strategy involves an initial Friedel-Crafts acylation to introduce an ethyl precursor, followed by a selective free-radical bromination of the ethyl side chain.
Step 1: Synthesis of 1-Bromo-3-ethylbenzene
The initial step focuses on the synthesis of the precursor molecule, 1-bromo-3-ethylbenzene, from bromobenzene. A Friedel-Crafts acylation reaction is employed to introduce an acetyl group, which is subsequently reduced to an ethyl group. This method is chosen to avoid potential polysubstitution and rearrangement issues that can occur with direct Friedel-Crafts alkylation.
Reaction Scheme:
Step 2: Synthesis of this compound
The second and final step involves the selective bromination of the ethyl side chain of 1-bromo-3-ethylbenzene. This is achieved through a free-radical substitution reaction using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photochemical or thermal conditions. This method favors bromination at the benzylic position of the ethyl group.
Reaction Scheme:
Experimental Protocols
Synthesis of 1-Bromo-3-ethylbenzene
Materials:
-
Bromobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Zinc amalgam (Zn(Hg))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Friedel-Crafts Acylation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred suspension. Following the addition of acetyl chloride, add bromobenzene (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-(3-bromophenyl)ethan-1-one.
-
Clemmensen Reduction: To the crude 1-(3-bromophenyl)ethan-1-one, add amalgamated zinc (2.0 eq) and a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Purification: After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-3-ethylbenzene can be purified by vacuum distillation.
Synthesis of this compound
Materials:
-
1-Bromo-3-ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-ethylbenzene (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Initiation: Heat the reaction mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) to initiate the radical reaction.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS has been consumed and succinimide is observed floating on the surface of the solvent.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide by-product. Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 40422-70-6 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 77-78 °C at 0.1 mmHg | |
| Density | 1.725 g/mL at 25 °C | |
| Refractive Index | n20/D 1.595 |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ 7.20-7.50 (m, 4H, Ar-H), 3.65 (t, 2H, -CH₂Br), 3.15 (t, 2H, Ar-CH₂-) |
| ¹³C NMR (CDCl₃) | δ 140.5 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 126.5 (Ar-C), 122.5 (Ar-C-Br), 38.5 (Ar-CH₂-), 32.0 (-CH₂Br) |
| IR (neat) | ~3060 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Aliphatic C-H stretch), ~1590, 1570, 1470 cm⁻¹ (Ar C=C stretch), ~1210 cm⁻¹ (C-Br stretch), ~780, 690 cm⁻¹ (Ar C-H bend) |
| Mass Spec (EI) | m/z 264/266/268 (M⁺, isotopic pattern for 2 Br), 185/187 (M⁺ - Br), 171/173 (M⁺ - CH₂Br), 104 (M⁺ - Br - HBr), 91 (tropylium ion) |
Note: The spectroscopic data presented in Table 2 are predicted values based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data may vary slightly.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process for this compound.
Caption: Synthetic pathway for this compound.
Characterization
The structural confirmation of the synthesized this compound would be conducted using a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns indicating a 1,3-disubstitution pattern on the benzene ring. The ethyl side chain protons would appear as two triplets. The ¹³C NMR spectrum would confirm the number of unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the functional groups present. Characteristic absorption bands for aromatic C-H and C=C stretching, aliphatic C-H stretching, and the C-Br stretching will confirm the overall structure.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight and fragmentation pattern of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable organic reactions. The comprehensive characterization plan, utilizing a suite of spectroscopic methods, will ensure the unambiguous identification and purity assessment of the final product. This compound holds promise as a versatile intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-(2-bromoethyl)benzene, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity, tailored for professionals in chemical research and drug development.
Core Compound Identification
-
IUPAC Name: this compound
-
CAS Number: 40422-70-6
-
Synonyms: 3-Bromophenethyl bromide, 3-Bromo-1-(2-bromoethyl)benzene
Physicochemical and Spectroscopic Data
The quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning and execution.
| Property | Value |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| Boiling Point | 77-78 °C @ 0.1 mm Hg[1][2] |
| Density | 1.725 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.595[1] |
| Flash Point | > 110 °C (> 230 °F)[1][2] |
| SMILES | C1=CC(=CC(=C1)Br)CCBr[3] |
| InChI Key | ZDWCLHJHUMKCQS-UHFFFAOYSA-N[2] |
Synthesis and Experimental Protocols
This compound can be synthesized via two primary routes, each offering distinct advantages depending on the availability of starting materials. Both pathways are illustrated in the workflow diagram below.
Pathway 1: Bromination of 3-Bromophenylethanol
This method involves the conversion of the primary alcohol in 3-bromophenylethanol to an alkyl bromide. This is a standard transformation that can be achieved with high efficiency using phosphorus tribromide or hydrobromic acid.
Detailed Experimental Protocol:
-
Setup: A dry, 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes if using HBr/H₂SO₄).
-
Reagents: To the flask, add 3-bromophenylethanol (0.1 mol, 20.1 g).
-
Reaction (using PBr₃): Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.04 mol, 10.8 g) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Pathway 2: Radical Bromination of 1-Bromo-3-ethylbenzene
This pathway utilizes a selective free-radical bromination at the benzylic position of the ethyl side chain. The benzylic C-H bonds are weaker and more susceptible to radical cleavage than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions.
Detailed Experimental Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-ethylbenzene (0.1 mol, 18.5 g), N-Bromosuccinimide (NBS) (0.11 mol, 19.6 g), and carbon tetrachloride (CCl₄) (100 mL).
-
Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb to initiate and sustain the radical chain reaction. The reaction is monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide floating on the solvent surface.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide by-product.
-
Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium thiosulfate solution to remove any residual bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation.
Reactivity and Applications in Synthesis
This compound is a bifunctional molecule with two bromine atoms of differing reactivity. This differential reactivity is the cornerstone of its utility as a versatile building block in multi-step organic synthesis.
-
Aliphatic Bromine (on the ethyl chain): This bromine is at a primary, benzylic-like position, making it highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible) and elimination reactions. It is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, alkoxides, and cyanides. This allows for the straightforward introduction of various functional groups at this position.
-
Aromatic Bromine (on the benzene ring): This bromine is directly attached to the sp² hybridized carbon of the benzene ring and is significantly less reactive towards nucleophilic substitution. However, it serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
This differential reactivity allows for selective, stepwise functionalization of the molecule, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds and other fine chemicals. Researchers can first perform reactions at the more labile ethyl bromide position and then subsequently modify the aromatic ring via cross-coupling, or vice-versa, depending on the desired synthetic strategy.
References
An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-Bromo-3-(2-bromoethyl)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Compound Data
This compound is a disubstituted aromatic compound containing two bromine atoms. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [2] |
| CAS Number | 40422-70-6 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic pathway for this compound could start from 3-bromophenylethanol. The hydroxyl group can be substituted with a bromine atom using a hydrobromic and sulfuric acid mixture.
Reaction: 3-Bromophenylethanol → this compound
Experimental Protocol:
-
In a reaction vessel, 1 mole of 3-bromophenylethanol is cooled and treated with 0.5 moles of concentrated sulfuric acid.
-
Subsequently, 1.25 moles of 48% hydrobromic acid are added to the mixture.
-
The reaction mixture is then heated under reflux for approximately 6 hours.
-
Post-reaction, the product is isolated via steam distillation.
-
The crude this compound is then purified by washing with cold concentrated sulfuric or hydrochloric acid to remove any ether byproducts.
-
The organic layer is then washed with water, neutralized with a sodium bicarbonate solution, and washed again with water.
-
Finally, the product is dried over anhydrous calcium chloride and purified by distillation.
This protocol is adapted from the synthesis of (2-bromoethyl)benzene from 2-phenylethanol and would require optimization for the specific substrate.[3]
Analytical Methodologies
For the quantitative analysis of this compound in complex matrices such as plasma, a robust method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.
Quantitative Analysis by LC-MS/MS
Principle: A known concentration of a deuterated analog of the analyte, such as this compound-d4, would be spiked into the samples. Following sample preparation, the analyte and the internal standard are separated by liquid chromatography and detected by a mass spectrometer.
Experimental Workflow:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma), add a working solution of the internal standard.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.[1]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable C18 reversed-phase column with a gradient elution.
-
Detect the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.[4]
-
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Analytical Workflow
This diagram outlines the key steps in the quantitative analysis of this compound using LC-MS/MS.
References
"1-Bromo-3-(2-bromoethyl)benzene" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-3-(2-bromoethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This document details its synthesis, reactivity, and key characteristics to support its use in research and development.
Physical and Chemical Properties
This compound is a disubstituted benzene derivative with the chemical formula C₈H₈Br₂. Its structure features a bromine atom and a 2-bromoethyl group attached to the benzene ring at the meta position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | --INVALID-LINK-- |
| Molecular Weight | 263.96 g/mol | --INVALID-LINK-- |
| CAS Number | 40422-70-6 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Boiling Point | 77-78 °C at 0.1 mmHg | --INVALID-LINK-- |
| Density | 1.725 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.595 | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CCBr | --INVALID-LINK-- |
| InChI Key | ZDWCLHJHUMKCQS-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis
A plausible and efficient synthetic route to this compound involves a two-step process starting from bromobenzene. The first step is a Friedel-Crafts acylation to introduce an acetyl group, followed by a reduction to form the ethyl side chain, yielding 1-bromo-3-ethylbenzene. The second step is a selective benzylic bromination of the ethyl group.
Spectroscopic Analysis of 1-Bromo-3-(2-bromoethyl)benzene: A Technical Guide
Introduction
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1-Bromo-3-(2-bromoethyl)benzene. Due to the limited availability of published experimental data for this specific isomer in readily accessible databases, this document focuses on predicted spectroscopic data derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis, identification, and characterization of halogenated aromatic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral data of similar compounds such as (2-bromoethyl)benzene and various brominated benzene derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 1H | Ar-H |
| ~ 7.2 | t | 1H | Ar-H |
| ~ 7.1 | d | 1H | Ar-H |
| ~ 7.0 | s | 1H | Ar-H |
| ~ 3.6 | t | 2H | -CH₂-Br |
| ~ 3.1 | t | 2H | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Ar-C (quaternary) |
| ~ 132 | Ar-C (quaternary, C-Br) |
| ~ 130 | Ar-CH |
| ~ 129 | Ar-CH |
| ~ 127 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 38 | Ar-CH₂- |
| ~ 32 | -CH₂-Br |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Strong | Aromatic C=C stretch |
| ~ 1200 | Strong | C-Br stretch |
| 800-700 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 262/264/266 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (due to Br isotopes) |
| 183/185 | Medium | [M - CH₂Br]⁺ |
| 104 | High | [M - Br - CH₂Br]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of brominated organic compounds.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024-4096 (due to lower natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Instrument: FTIR spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injection volume: 1 µL.
-
Inlet temperature: 250 °C.
-
Oven program: Start at 50 °C, ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium.
-
2. Mass Spectrometry Conditions:
-
Instrument: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Source temperature: 230 °C.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The experimental protocols are provided as general guidelines and may require optimization based on the specific instrumentation and laboratory conditions.
Technical Guide: Solubility and Stability of 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-3-(2-bromoethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on predicted properties based on established chemical principles and data from structurally analogous compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility and stability.
Core Properties of this compound
| Property | Predicted/Known Value | Source/Basis |
| CAS Number | 40422-70-6 | Biosynth, Accela ChemBio Inc.[1][2] |
| Molecular Formula | C₈H₈Br₂ | Biosynth[1] |
| Molecular Weight | 263.96 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar bromoalkylbenzenes |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Predicted Solubility Profile
The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." this compound possesses both aromatic and alkyl halide functionalities, rendering it a relatively non-polar molecule. The presence of two bromine atoms increases its molecular weight and polarizability but does not impart significant polarity for aqueous solubility.
Based on the properties of similar compounds like bromobenzene, which is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and acetone, a similar solubility profile is predicted for this compound.[3]
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High to Miscible | The alkyl and aromatic portions of the solute interact favorably with non-polar hydrocarbon solvents. |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High to Miscible | Strong van der Waals interactions and similar non-polar characteristics between the solute and solvent. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Miscible | Ethers possess low polarity and can effectively solvate the bromoalkylbenzene structure. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High to Miscible | Similar polarizability and dipole-dipole interactions promote solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The ketone and ester functionalities can interact with the dipole moments of the C-Br bonds. |
| Polar Aprotic (Amide) | Dimethylformamide (DMF) | Moderate to High | Highly polar nature of DMF generally allows for the dissolution of a wide range of organic compounds. |
| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate | The hydrocarbon backbone limits miscibility, but some solubility is expected due to dipole interactions. |
| Aqueous Solvents | Water, Buffers | Low to Insoluble | The hydrophobic nature of the benzene ring and alkyl chain prevents favorable interactions with water molecules. |
Stability and Storage Recommendations
Bromoalkylbenzenes can exhibit sensitivity to certain conditions. While specific stability data for this compound is not available, the following potential degradation pathways and handling precautions should be considered:
-
Nucleophilic Substitution: The bromoethyl group is susceptible to substitution reactions with nucleophiles. This includes moisture (hydrolysis), amines, and other common reagents.
-
Elimination Reactions: Under basic conditions, elimination of HBr from the bromoethyl group to form a vinylbenzene derivative is possible.
-
Light Sensitivity: Like many halogenated hydrocarbons, prolonged exposure to UV light can lead to radical formation and decomposition.
-
Thermal Stability: While generally stable at room temperature, elevated temperatures can promote decomposition, particularly in the presence of impurities.
Recommended Storage: To ensure the integrity of this compound, it is recommended to:
-
Store in a tightly sealed, amber glass container to protect from light and moisture.
-
Keep in a cool, dry, and well-ventilated area.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
Experimental Protocols
To obtain precise quantitative data for this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Quantitative Solubility using the Isothermal Shake-Flask Method
This method is considered a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the vial to stand for at least 2 hours to allow the excess solid to settle.
-
Sample Preparation: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the standard curve. Analyze the diluted sample and the standard solutions using a validated HPLC or GC method.
-
Quantification: Create a calibration curve from the standard solutions. Use the curve to determine the concentration of this compound in the saturated solution.
-
Calculation: Express the solubility in the desired units (e.g., mg/mL, mol/L).
Caption: Experimental workflow for the determination of solubility.
Protocol 2: Assessment of Chemical Stability
This protocol outlines a method to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Appropriate solvents (e.g., acetonitrile, methanol)
-
Vials with screw caps
-
Forced-convection oven for thermal stress
-
Photostability chamber
-
HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.
-
Initial Analysis: Analyze an unstressed sample (t=0) using a developed HPLC method to determine the initial purity and peak area.
-
Stress Conditions:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks).
-
Photostability: Expose samples to controlled light conditions in a photostability chamber.
-
Hydrolytic Stability: Prepare samples in aqueous/organic mixtures at different pH values (e.g., acidic, neutral, basic) and store at a controlled temperature.
-
-
Time-Point Analysis: At specified time points, withdraw samples from the stress conditions.
-
HPLC Analysis: Analyze the stressed samples using the same HPLC method as the initial analysis. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the initial sample. If using an MS detector, attempt to identify the mass of the degradation products to propose degradation pathways.
Caption: Logical workflow for assessing chemical stability.
References
An In-depth Technical Guide to the Differential Reactivity of 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the differential reactivity of the two bromine atoms in 1-Bromo-3-(2-bromoethyl)benzene. The document elucidates the chemical behavior of the aryl bromide and the primary alkyl bromide moieties, highlighting the selective transformations that can be achieved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the strategic utilization of this versatile building block. We will explore nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, providing detailed experimental protocols and quantitative data to facilitate practical application.
Introduction: A Molecule of Dichotomous Reactivity
This compound is a bifunctional organic compound featuring two bromine atoms attached to different carbon skeletons. One bromine atom is directly bonded to the aromatic ring (an aryl bromide), while the other is attached to a primary carbon of an ethyl side chain (a primary alkyl bromide). This structural arrangement leads to a significant difference in the chemical reactivity of the two C-Br bonds, enabling selective chemical transformations at either position. Understanding and exploiting this differential reactivity is crucial for the efficient synthesis of complex molecules, including pharmaceutical intermediates and other fine chemicals.
The aryl C-Br bond is characterized by its partial double bond character due to resonance with the benzene ring, making it significantly less susceptible to nucleophilic attack under standard conditions. Conversely, the primary alkyl C-Br bond behaves as a typical haloalkane, readily undergoing nucleophilic substitution (SN2) and elimination (E2) reactions. This guide will systematically explore these distinct reactivities.
Comparative Reactivity of the Bromine Atoms
The pronounced difference in reactivity between the aryl and primary alkyl bromine atoms is the cornerstone of the synthetic utility of this compound.
-
Aryl Bromide: The C(sp²)-Br bond on the benzene ring is strong and relatively inert to nucleophilic substitution. This is due to the delocalization of the lone pairs of the bromine atom into the π-system of the aromatic ring, which imparts partial double bond character to the C-Br bond. Furthermore, the phenyl cation that would be formed in a hypothetical SN1 reaction is highly unstable. Backside attack required for an SN2 reaction is sterically hindered by the benzene ring. However, this aryl bromide is an excellent handle for various metal-catalyzed cross-coupling reactions.
-
Primary Alkyl Bromide: The C(sp³)-Br bond in the bromoethyl side chain is a typical primary alkyl halide. The carbon atom bonded to the bromine is electrophilic and accessible to nucleophiles, making it highly susceptible to SN2 reactions. Given the presence of β-hydrogens, it can also undergo E2 elimination reactions in the presence of a strong, sterically hindered base.
This differential reactivity allows for a modular approach to the functionalization of this compound, where the more labile alkyl bromide can be selectively targeted, leaving the aryl bromide intact for subsequent transformations.
Nucleophilic Substitution at the Primary Alkyl Bromide
The primary alkyl bromide is the more reactive site for nucleophilic substitution. These reactions typically proceed via an SN2 mechanism, characterized by a bimolecular rate-determining step and inversion of stereochemistry at the electrophilic carbon.
General Reaction Scheme
Caption: SN2 reaction at the primary alkyl bromide.
Quantitative Data for Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaN₃ | 1-(2-Azidoethyl)-3-bromobenzene | DMF | 25 | 12 | >95 |
| KCN | 3-(3-Bromophenyl)propanenitrile | DMSO | 60 | 8 | ~90 |
| CH₃ONa | 1-Bromo-3-(2-methoxyethyl)benzene | CH₃OH | 65 (reflux) | 6 | ~85 |
| NH₃ (excess) | 2-(3-Bromophenyl)ethan-1-amine | EtOH | 100 (sealed tube) | 24 | ~70 |
Detailed Experimental Protocol: Synthesis of 1-(2-Azidoethyl)-3-bromobenzene
Objective: To selectively substitute the primary alkyl bromide with an azide group.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of 1-(2-azidoethyl)-3-bromobenzene.
Elimination Reactions of the Primary Alkyl Bromide
In the presence of a strong, non-nucleophilic base, the primary alkyl bromide can undergo an E2 elimination reaction to form an alkene.
General Reaction Scheme
Caption: E2 elimination of the primary alkyl bromide.
Quantitative Data for Elimination Reactions
| Base | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium tert-butoxide (t-BuOK) | 1-Bromo-3-vinylbenzene | THF | 25 | 4 | >90 |
| Sodium ethoxide (NaOEt) in EtOH | 1-Bromo-3-vinylbenzene & 1-Bromo-3-(2-ethoxyethyl)benzene | EtOH | 78 (reflux) | 12 | Mixture |
Note: The use of a less hindered base like sodium ethoxide will result in a mixture of elimination and substitution products.
Detailed Experimental Protocol: Synthesis of 1-Bromo-3-vinylbenzene
Objective: To selectively perform an elimination reaction on the primary alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Metal-Catalyzed Cross-Coupling of the Aryl Bromide
The aryl bromide, while unreactive to nucleophilic substitution, is an ideal substrate for a variety of powerful metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds at the aromatic ring, providing access to a vast array of complex molecules. A key advantage is the ability to perform these reactions selectively in the presence of the primary alkyl bromide, or after the alkyl bromide has been functionalized.
Sonogashira Coupling: A Case Study
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.
General Reaction Scheme
Caption: Sonogashira coupling at the aryl bromide position.
Quantitative Data for Sonogashira Coupling
| Alkyne | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 1-(2-Bromoethyl)-3-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | ~85 |
| Trimethylsilylacetylene | 1-(2-Bromoethyl)-3-((trimethylsilyl)ethynyl)benzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 8 | ~90 |
Detailed Experimental Protocol: Synthesis of 1-(2-Bromoethyl)-3-(phenylethynyl)benzene
Objective: To selectively perform a Sonogashira coupling at the aryl bromide position.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.
The Bifunctional Electrophile 1-Bromo-3-(2-bromoethyl)benzene: A Technical Guide to its Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(2-bromoethyl)benzene is a versatile bifunctional electrophile that holds significant potential in synthetic organic chemistry, particularly in the construction of heterocyclic frameworks relevant to pharmaceutical and materials science research. Its structure, featuring two distinct bromine-carbon bonds—one on the aromatic ring and one on the ethyl side chain—allows for selective and sequential reactions with a variety of nucleophiles. This technical guide provides an in-depth overview of the reactivity of this compound, focusing on its application as a building block for the synthesis of nitrogen-containing heterocycles.
Physicochemical Properties and Reactivity Profile
This compound, with the CAS number 40422-70-6, possesses a molecular formula of C₈H₈Br₂ and a molecular weight of 263.96 g/mol . The molecule's reactivity is characterized by two electrophilic centers:
-
The Primary Alkyl Bromide: The bromoethyl group is susceptible to nucleophilic substitution reactions (SN2 mechanism) and elimination reactions (E2 mechanism). The primary nature of the carbon-bromine bond favors substitution by a wide range of nucleophiles.
-
The Aryl Bromide: The bromine atom attached to the benzene ring is less reactive towards classical nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions and can participate in cyclization reactions following metal-halogen exchange.
This differential reactivity allows for a stepwise functionalization strategy, enabling the synthesis of complex molecular architectures.
Application as a Bifunctional Electrophile in Heterocyclic Synthesis
A key application of this compound is in the synthesis of fused heterocyclic systems, particularly seven-membered rings like benzazepines. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a variety of biologically active compounds.
Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
The reaction of this compound with a suitable nitrogen nucleophile, such as ammonia or a primary amine, can lead to the formation of a 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system. This transformation proceeds via a two-step sequence:
-
Initial Nucleophilic Substitution: The more reactive primary alkyl bromide of the bromoethyl side chain undergoes nucleophilic substitution with the nitrogen nucleophile.
-
Intramolecular Cyclization: The resulting intermediate, a substituted 3-bromophenethylamine, can then undergo an intramolecular cyclization to form the seven-membered ring. This step may require a catalyst or specific reaction conditions to facilitate the reaction at the less reactive aryl bromide position.
Table 1: Proposed Reaction Parameters for the Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
| Parameter | Proposed Condition | Rationale |
| Nitrogen Source | Ammonia or Primary Amine (e.g., benzylamine) | To introduce the nitrogen atom for the heterocycle. |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) | To facilitate the SN2 reaction and subsequent cyclization. |
| Base | Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | To neutralize the HBr formed during the reaction. |
| Temperature | Elevated temperature (e.g., 80-120 °C) | To promote both the initial substitution and the intramolecular cyclization. |
| Catalyst (for cyclization) | Palladium or Copper catalyst (optional) | May be required to facilitate the intramolecular C-N bond formation. |
Experimental Protocols
Below are generalized experimental protocols for key reaction types involving bifunctional electrophiles like this compound, based on established methodologies for similar transformations.
General Procedure for Nucleophilic Substitution on the Bromoethyl Group
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF), add the nucleophile (1.1-1.5 eq).
-
Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Protocol for the Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add an excess of the primary amine (e.g., benzylamine, 3.0 eq) and a base such as potassium carbonate (2.0 eq).
-
If necessary, add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzazepine derivative.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.
Caption: Reaction pathway for the synthesis of a benzazepine derivative.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a valuable and versatile bifunctional electrophile with significant potential for the construction of complex organic molecules, particularly heterocyclic systems of medicinal interest. Its differential reactivity allows for controlled, stepwise synthetic strategies. While detailed, publicly available experimental data for its bifunctional reactions are currently limited, the principles of organic synthesis strongly support its utility in creating diverse molecular scaffolds. Further research into the reaction scope and optimization of conditions will undoubtedly expand the applications of this promising building block in drug discovery and materials science.
An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene: Synthesis, Reactivity, and Potential Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-(2-bromoethyl)benzene is a difunctionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Possessing two distinct bromine moieties—an aryl bromide and a primary alkyl bromide—this molecule offers orthogonal reactivity that can be exploited for the sequential introduction of different functionalities. This technical guide provides a comprehensive overview of its synthesis, predicted reactivity, and potential applications, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. While specific literature on this isomer is limited, this guide draws upon the well-established chemistry of its isomers and related compounds to provide a robust framework for its utilization.
Introduction
The strategic placement of multiple reactive sites on a single molecular scaffold is a powerful tool in modern organic synthesis. This compound (CAS No. 40422-70-6) is one such molecule, featuring a bromine atom on the aromatic ring and another on the terminal position of an ethyl side chain. The differing chemical environments of these two bromine atoms—one attached to an sp²-hybridized carbon and the other to an sp³-hybridized carbon—allow for selective chemical transformations. This dual reactivity makes it an attractive intermediate for the synthesis of a wide range of compounds, including heterocyclic systems and polysubstituted aromatic derivatives. This guide will explore the synthetic routes to this molecule, its potential reaction pathways, and its prospective applications as a key intermediate in multi-step synthetic sequences.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely published, the following table summarizes its basic properties and predicted spectroscopic characteristics based on its structure and data from its isomers.
| Property | Value |
| CAS Number | 40422-70-6 |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid |
| Boiling Point | 77-78 °C at 0.1 mmHg |
| Density | 1.725 g/mL at 25 °C |
| Refractive Index | n20/D 1.595 |
| Predicted ¹H NMR | Aromatic protons (m, 4H), -CH₂- (t, 2H), -CH₂Br (t, 2H) |
| Predicted ¹³C NMR | Signals for 6 aromatic carbons and 2 aliphatic carbons |
| Predicted IR (cm⁻¹) | C-H (aromatic and aliphatic), C=C (aromatic), C-Br |
| Predicted MS (m/z) | Molecular ion peaks corresponding to C₈H₈Br₂ isotopes |
Synthesis of this compound
A plausible synthetic route to this compound can be designed starting from benzene, leveraging well-established reactions in organic chemistry. A key strategy involves the introduction of a meta-directing group that can be subsequently converted to the ethyl group.
Proposed Synthetic Pathway
The following diagram illustrates a proposed multi-step synthesis of this compound from benzene.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the final step, the radical bromination of 3-bromoethylbenzene. This protocol is adapted from procedures for similar benzylic brominations.
Objective: To synthesize this compound from 3-bromoethylbenzene.
Materials:
-
3-Bromoethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoethylbenzene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of BPO or AIBN.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS has been consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Potential Applications in Organic Synthesis
The dual reactivity of this compound makes it a valuable precursor for a variety of complex molecules.
Nucleophilic Substitution Reactions
The primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of functional groups.
Caption: General scheme for nucleophilic substitution at the ethyl side chain.
Common nucleophiles that can be employed include:
-
Amines: To form substituted phenethylamines, which are common motifs in pharmaceuticals.
-
Alkoxides: To synthesize phenethyl ethers.
-
Cyanide: To produce 3-(3-bromophenyl)propanenitrile, a precursor to carboxylic acids and amines.
-
Azide: To form the corresponding phenethyl azide, which can be further functionalized via click chemistry or reduced to the primary amine.
Cross-Coupling Reactions
The aryl bromide functionality is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds at the aromatic ring.
Caption: General scheme for cross-coupling at the aromatic ring.
Synthesis of Fused Heterocycles
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. For instance, reaction with a dinucleophile could lead to the formation of novel polycyclic structures.
Applications in Drug Discovery and Medicinal Chemistry
As a versatile building block, this compound is a valuable intermediate in the synthesis of pharmaceutically active compounds.[1] The ability to selectively functionalize the molecule at two different positions allows for the construction of diverse molecular libraries for screening purposes. The phenethylamine scaffold, which can be readily accessed from this starting material, is a common feature in a wide range of therapeutic agents.
Conclusion
This compound is a promising, yet under-explored, building block in organic synthesis. Its orthogonal reactivity, stemming from the presence of both an aryl and a primary alkyl bromide, provides a platform for the synthesis of a wide array of complex molecules. While specific applications in the literature are scarce, its potential, based on the known chemistry of related compounds, is significant. This guide provides a foundational understanding of its synthesis and reactivity, aiming to stimulate its use in the development of novel synthetic methodologies and the discovery of new chemical entities in the fields of medicinal chemistry and materials science. Researchers and scientists are encouraged to explore the synthetic utility of this versatile intermediate.
References
The Strategic Role of 1-Bromo-3-(2-bromoethyl)benzene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of 1-Bromo-3-(2-bromoethyl)benzene and its closely related analogs as versatile precursors in the field of medicinal chemistry. While direct literature on the explicit use of this compound is limited, its chemical structure suggests a critical role as a bifunctional building block. This guide extrapolates its potential applications based on the well-documented utility of similar bromoethylbenzene derivatives in the synthesis of a wide range of therapeutic agents. The presence of two distinct bromine atoms—one on the aliphatic chain and one on the aromatic ring—offers medicinal chemists a powerful tool for sequential and site-selective modifications, enabling the construction of complex molecular architectures for drug discovery.
Introduction: The Versatility of Bromoethylbenzene Scaffolds
Bromoethylbenzene derivatives are valuable intermediates in pharmaceutical synthesis due to the reactivity of the bromoethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of various pharmacophoric moieties containing nitrogen, oxygen, or sulfur. The additional presence of a bromine atom on the aromatic ring, as in this compound, expands the synthetic possibilities to include cross-coupling reactions, providing a gateway to a diverse array of biaryl and substituted aromatic structures. These compounds serve as key starting materials for the synthesis of active pharmaceutical ingredients (APIs) across multiple therapeutic areas, including antidepressants, antihistamines, and beta-blockers.[1]
Synthetic Applications and Key Reactions
The dual reactivity of this compound allows for a range of synthetic transformations. The aliphatic bromine is susceptible to nucleophilic substitution, while the aromatic bromine can undergo metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution at the Ethyl Sidechain
The primary application of the bromoethyl group is in the alkylation of nucleophiles. This reaction is fundamental for constructing the core structures of many drugs.
A generalized experimental protocol for the N-alkylation of a primary amine with a bromoethylbenzene derivative is as follows:
Experimental Protocol: General N-Alkylation
-
Materials: this compound (1.0 eq), primary amine (1.1 eq), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq), and a polar aprotic solvent (e.g., DMF, CH₃CN).
-
Procedure: To a solution of the primary amine in the chosen solvent, add the base and stir the mixture at room temperature for 15 minutes. Add this compound to the reaction mixture. Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
| Precursor | Nucleophile | Product Class | Therapeutic Area (Example) | Reference |
| (2-Bromoethyl)benzene | Primary/Secondary Amine | Phenethylamine derivatives | Antidepressants, CNS agents | [1] |
| (2-Bromoethyl)benzene | Phenol | Aryloxyethylamine derivatives | Beta-blockers | [1] |
| (2-Bromoethyl)benzene | Thiol | Thioether derivatives | Various | [1] |
| (2-Bromoethyl)benzene | Methyl Cyanoacetate | β-peptidomimetics | Antimicrobials | [2] |
Cross-Coupling Reactions at the Aromatic Ring
The bromine atom on the benzene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are pivotal for creating carbon-carbon and carbon-nitrogen bonds, further diversifying the molecular scaffold.
Experimental Protocol: General Suzuki Coupling
-
Materials: 1-Bromo-3-(substituted)benzene (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq), base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq), and a solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Procedure: In a reaction vessel, combine the bromo-aromatic compound, the boronic acid derivative, the base, and the solvent. Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. Add the palladium catalyst and heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is then purified by chromatography.
| Reaction Type | Reactants | Product Type | Significance in Drug Discovery |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Biaryl compounds | Introduction of diverse aromatic systems |
| Heck Coupling | Alkene | Substituted Alkenes | Formation of C-C double bonds |
| Buchwald-Hartwig Amination | Amine | Aryl Amines | Synthesis of anilines and related structures |
Workflow and Strategic Considerations in Drug Discovery
The use of precursors like this compound in drug discovery follows a logical workflow that leverages its synthetic versatility.
References
An In-depth Technical Guide on the Safe Handling of 1-Bromo-3-(2-bromoethyl)benzene
This technical guide provides a comprehensive overview of the presumed safety information and handling precautions for 1-Bromo-3-(2-bromoethyl)benzene, based on available data for analogous chemical structures. The information is intended for use by trained professionals in a laboratory or research setting.
I. Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of structurally related bromo-ethylbenzene compounds. These properties are expected to be similar for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Appearance | Colorless to yellowish-brown liquid | [2] |
| Boiling Point | 94 °C at 16 mmHg (for (1-Bromoethyl)benzene) | [2][3] |
| Density | 1.356 g/mL at 25 °C (for (1-Bromoethyl)benzene) | [2] |
| Flash Point | 82 °C (closed cup) (for (1-Bromoethyl)benzene) | [2] |
| Solubility | Soluble in alcohol, ether, and benzene. Insoluble in water. | [2][4] |
| Stability | Stable under normal temperatures and pressures. | [5] |
II. Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3][7] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3][7] |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[7] |
Other Hazards: Lachrymator (substance which increases the flow of tears).[8]
III. Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[2][11]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Handling Procedures:
-
Avoid breathing fumes, mist, spray, or vapors.[2]
-
Do not get in eyes, on skin, or on clothing.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][8]
-
Keep the container upright to prevent leakage.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2][12]
IV. Emergency Procedures
The following diagrams outline the recommended procedures in case of accidental exposure or emergency.
Caption: First aid measures for different exposure routes.
Caption: Recommended fire-fighting measures.
V. Spillage and Disposal
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[10]
-
Wear personal protective equipment.[8]
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[10]
-
Keep in suitable, closed containers for disposal.[10]
-
Do not let product enter drains.
Disposal Considerations:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
VI. Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on related compounds and should be used as a guideline for assessing potential health effects.
-
Respiratory Irritation: May cause respiratory irritation.[1][3][7] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[10]
-
Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users conduct their own risk assessments and adhere to all applicable safety regulations.
References
- 1. 1-Bromo-2-(2-bromoethyl)benzene | C8H8Br2 | CID 334069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. (1-Bromoethyl)benzene SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and practical applications of 1-Bromo-3-(2-bromoethyl)benzene, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Suppliers
This compound (CAS No. 40422-70-6) is commercially available from a range of suppliers specializing in fine chemicals and research compounds. Purity levels and available quantities vary among suppliers, and pricing is subject to change. Below is a summary of representative suppliers and their offerings. For the most current pricing and availability, it is recommended to visit the suppliers' websites.
| Supplier | Product Number | Purity | Available Quantities |
| Biosynth | QBA42270 | Not Specified | Inquire |
| Key Organics | DS-7481 | >96% | Inquire |
| CP Lab Safety | Not Specified | 98% | 25 g |
| BLDpharm | Not Specified | Not Specified | Inquire |
| Ambeed | A821212 | Not Specified | 250 mg |
Experimental Protocols: Synthesis of this compound
Reaction: Conversion of 3-Bromophenylethanol to this compound
Materials:
-
3-Bromophenylethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenylethanol (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of PBr₃: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents) dropwise to the stirred solution via the dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC). Gentle heating under reflux may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final, pure product.
Logical Workflow for Sourcing and Utilization
The following diagram illustrates a typical workflow for a research project involving the sourcing and experimental use of a chemical intermediate like this compound.
Caption: A logical workflow for sourcing a chemical intermediate and its subsequent use in an experimental setting.
This guide provides a foundational understanding of the commercial landscape and a practical approach to the synthesis of this compound. Researchers are encouraged to consult the primary literature and supplier documentation for the most accurate and up-to-date information.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the synthesis of various heterocyclic compounds using 1-bromo-3-(2-bromoethyl)benzene as a key starting material. The methodologies outlined herein are based on established principles of organic synthesis and draw from analogous transformations reported in the scientific literature. These protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug development, and organic synthesis.
Introduction
This compound is a versatile bifunctional building block for the construction of a variety of heterocyclic scaffolds. The presence of two distinct bromine atoms—one aryl and one alkyl—allows for selective and sequential reactions to build complex molecular architectures. The strategic positioning of the bromoethyl group at the meta position of the bromobenzene ring enables the formation of fused heterocyclic systems, which are prevalent in many biologically active compounds and pharmaceutical agents. This document details the synthesis of three key heterocyclic cores: 7-bromotetrahydroisoquinolines, 7-bromobenzazepines, and 6-bromothiochromanes.
Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinolines
The tetrahydroisoquinoline motif is a common feature in many natural products and pharmaceuticals. The synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline can be achieved from this compound via a two-step sequence involving the introduction of a protected amine followed by an intramolecular cyclization.
Application Note:
This protocol describes a potential pathway for the synthesis of N-substituted 7-bromo-1,2,3,4-tetrahydroisoquinolines. The initial step involves the nucleophilic substitution of the more reactive benzylic bromide with a primary amine. The resulting secondary amine can then undergo an intramolecular N-arylation, such as a Buchwald-Hartwig amination, to form the tetrahydroisoquinoline ring. The bromine atom at the 7-position is retained, providing a handle for further functionalization, for instance, through cross-coupling reactions to introduce molecular diversity.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-substituted 7-bromotetrahydroisoquinolines.
Experimental Protocol: Synthesis of N-Benzyl-7-bromo-1,2,3,4-tetrahydroisoquinoline
Step 1: Synthesis of N-Benzyl-2-(3-bromophenyl)ethan-1-amine
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (3.0 eq) and benzylamine (1.2 eq).
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-2-(3-bromophenyl)ethan-1-amine.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve N-benzyl-2-(3-bromophenyl)ethan-1-amine (1.0 eq) in anhydrous toluene (0.1 M).
-
Add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-7-bromo-1,2,3,4-tetrahydroisoquinoline.
Data Presentation
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | This compound | Benzylamine, K₂CO₃, CH₃CN, 60 °C, 16 h | N-Benzyl-2-(3-bromophenyl)ethan-1-amine | 75-85 (expected) | >95 |
| 2 | N-Benzyl-2-(3-bromophenyl)ethan-1-amine | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C, 24 h | N-Benzyl-7-bromo-1,2,3,4-tetrahydroisoquinoline | 60-70 (expected) | >98 |
Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepines
The benzazepine core is an important scaffold in medicinal chemistry, with applications in the development of central nervous system agents. A plausible route to 7-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves an intramolecular cyclization of a suitable precursor derived from this compound.
Application Note:
This protocol outlines a proposed synthesis of N-substituted 7-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepines. The strategy is analogous to the tetrahydroisoquinoline synthesis but starts with a three-carbon linker attached to the nitrogen atom, leading to the formation of a seven-membered ring. This can be achieved by first reacting this compound with an amino alcohol, followed by conversion of the hydroxyl group to a leaving group and subsequent intramolecular N-alkylation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-substituted 7-bromobenzazepines.
Experimental Protocol: Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Step 1: Synthesis of 3-((3-Bromophenethyl)amino)propan-1-ol
-
Follow the procedure for the synthesis of N-benzyl-2-(3-bromophenyl)ethan-1-amine, using 3-amino-1-propanol instead of benzylamine.
Step 2: Mesylation of the Alcohol
-
Dissolve 3-((3-bromophenethyl)amino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 3: Intramolecular Cyclization
-
Dissolve the crude mesylate from the previous step in a suitable solvent such as DMF (0.1 M).
-
Add a non-nucleophilic base such as cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 7-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
Data Presentation
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | This compound | 3-Amino-1-propanol, K₂CO₃, CH₃CN, 60 °C, 16 h | 3-((3-Bromophenethyl)amino)propan-1-ol | 70-80 (expected) | >95 |
| 2 | 3-((3-Bromophenethyl)amino)propan-1-ol | MsCl, Et₃N, DCM, 0 °C to rt, 3 h | Crude Mesylate | Quantitative (assumed) | - |
| 3 | Crude Mesylate | Cs₂CO₃, DMF, 80 °C, 12 h | 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine | 50-60 (expected) | >98 |
Synthesis of 6-Bromo-thiochromanes
Thiochromanes are sulfur-containing heterocycles that have garnered interest in medicinal chemistry. The synthesis of 6-bromothiochromane can be envisioned through an intramolecular cyclization of a precursor derived from this compound and a sulfur nucleophile.
Application Note:
This proposed protocol describes the synthesis of 6-bromothiochromane. The synthesis commences with the reaction of this compound with sodium thiomethoxide to introduce a methylthio group. The resulting thioether can then be demethylated to the corresponding thiophenol, which can undergo an intramolecular nucleophilic substitution of the ethyl bromide to form the thiochromane ring.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-bromothiochromane.
Experimental Protocol: Synthesis of 6-Bromothiochromane
Step 1: Synthesis of 1-Bromo-3-(2-(methylthio)ethyl)benzene
-
To a solution of this compound (1.0 eq) in DMF (0.2 M), add sodium thiomethoxide (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude thioether, which can be used directly in the next step.
Step 2: Demethylation to 3-(2-Bromoethyl)benzenethiol
-
Dissolve the crude thioether (1.0 eq) in anhydrous dichloromethane (0.1 M) and cool to -78 °C under an argon atmosphere.
-
Add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Intramolecular Cyclization
-
Dissolve the crude 3-(2-bromoethyl)benzenethiol in ethanol (0.1 M).
-
Add potassium carbonate (2.0 eq) and heat the mixture to reflux for 6 hours.
-
Monitor the formation of the thiochromane by TLC or GC-MS.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to afford 6-bromothiochromane.
Data Presentation
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | This compound | NaSMe, DMF, 0 °C to rt, 4 h | 1-Bromo-3-(2-(methylthio)ethyl)benzene | 85-95 (expected) | >90 (crude) |
| 2 | 1-Bromo-3-(2-(methylthio)ethyl)benzene | BBr₃, DCM, -78 °C to rt, 3 h | 3-(2-Bromoethyl)benzenethiol | 70-80 (expected) | >90 (crude) |
| 3 | 3-(2-Bromoethyl)benzenethiol | K₂CO₃, EtOH, reflux, 6 h | 6-Bromothiochromane | 60-70 (expected) | >98 |
Disclaimer: These protocols are proposed based on chemical principles and analogous reactions from the literature. They have not been experimentally validated for the specific starting material, this compound. Researchers should exercise caution and perform small-scale test reactions to optimize conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
The Versatility of 1-Bromo-3-(2-bromoethyl)benzene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific, documented applications of 1-Bromo-3-(2-bromoethyl)benzene in the synthesis of commercial pharmaceutical intermediates are not extensively reported in publicly available scientific literature, its chemical structure presents a versatile scaffold for the construction of a variety of complex molecules of medicinal interest. The presence of two distinct bromine moieties—one on the aromatic ring and one on the ethyl side chain—allows for selective and sequential chemical transformations, making it a valuable building block for drug discovery and development.
This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, based on the known reactivity of its functional groups. It also includes generalized experimental protocols for key transformations.
Introduction to the Reactivity of this compound
This compound possesses two reactive centers:
-
Alkyl Bromide: The bromoethyl group is susceptible to nucleophilic substitution reactions (SN2), making it an excellent electrophile for reactions with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions.
-
Aryl Bromide: The bromine atom attached to the benzene ring is less reactive towards classical nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
This differential reactivity allows for a modular approach to the synthesis of complex molecular architectures.
Potential Applications in Pharmaceutical Synthesis
Based on the reactivity of its functional groups, this compound can be envisioned as a key starting material for the synthesis of various pharmaceutical intermediates.
Synthesis of Phenethylamine and Benzazepine Derivatives
The bromoethyl moiety can readily react with primary or secondary amines to yield substituted phenethylamines. This structural motif is found in a wide array of neurologically active drugs, including antidepressants and stimulants. Furthermore, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of benzazepine scaffolds, which are core structures in a number of cardiovascular and central nervous system (CNS) drugs.
Formation of Ether and Thioether Linkages
Reaction with phenols, alcohols, or thiols can introduce ether or thioether linkages. These functional groups are prevalent in various classes of pharmaceuticals, including beta-blockers and antihistamines.
Carbon-Carbon Bond Formation
The aryl bromide can participate in cross-coupling reactions to introduce new carbon-carbon bonds, enabling the synthesis of biaryl structures or the attachment of various alkyl or alkenyl groups. These transformations are fundamental in modern medicinal chemistry for building molecular complexity.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Nucleophilic Substitution with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine to yield a secondary phenethylamine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1-1.5 eq)
-
Potassium Carbonate (K2CO3) or other suitable base (2.0-3.0 eq)
-
Anhydrous Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile.
-
Add the primary amine and potassium carbonate to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize potential reactants and the corresponding classes of pharmaceutical intermediates that could be synthesized from this compound.
| Nucleophile (Reactant) | Reaction Type | Product Class | Potential Therapeutic Area |
| Primary/Secondary Amine | Nucleophilic Substitution | Substituted Phenethylamines | CNS disorders, Antidepressants |
| Phenol/Alcohol | Williamson Ether Synthesis | Aryl Ethers | Cardiovascular, Antihistamines |
| Thiol | Thioether Synthesis | Aryl Thioethers | Various |
| Boronic Acid/Ester | Suzuki Coupling | Biaryl Compounds | Various |
Visualizations
The following diagrams illustrate the potential synthetic pathways and logical relationships for the application of this compound in pharmaceutical synthesis.
Caption: Synthetic pathways from this compound.
Caption: A typical experimental workflow for synthesis.
Application Notes and Protocols for 1-Bromo-3-(2-bromoethyl)benzene as a Cross-Linking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(2-bromoethyl)benzene is a bifunctional aromatic organic compound containing two reactive bromine atoms. This dual reactivity makes it a candidate for use as a cross-linking agent in polymer chemistry. The presence of both an aromatic bromine and a primary alkyl bromine offers differential reactivity, which can be exploited for controlled cross-linking reactions. The aromatic bromine is susceptible to nucleophilic aromatic substitution or can participate in metal-catalyzed coupling reactions, while the bromoethyl group allows for facile nucleophilic substitution reactions. This document provides detailed application notes and protocols for the potential use of this compound in creating three-dimensional polymer networks, enhancing the mechanical and thermal properties of polymers.
Principle of Cross-Linking
The primary mechanism for cross-linking with this compound involves the reaction of its bromine atoms with nucleophilic sites on polymer chains. These nucleophilic groups can include amines, hydroxyls, thiols, or carboxylates. The reaction leads to the formation of stable covalent bonds, resulting in a three-dimensional network structure. This transformation can convert thermoplastic polymers into thermosets or soluble polymers into insoluble gels, significantly altering their properties. The degree of cross-linking, and therefore the final properties of the polymer, can be controlled by adjusting the stoichiometry of the cross-linker to the functional groups on the polymer.
Applications
The utilization of this compound as a cross-linking agent can be beneficial in various applications, including:
-
Hydrogel Formation: For applications in drug delivery and tissue engineering, where the controlled release of therapeutic agents or the creation of biocompatible scaffolds is required.
-
Thermoset Resins: To enhance the thermal stability and mechanical strength of polymers used in coatings, adhesives, and composites.
-
Membrane Technology: To create cross-linked polymer membranes with improved separation performance and chemical resistance for applications in filtration and purification.
-
Functional Polymer Supports: For the synthesis of solid-phase supports and catalysts where a robust and solvent-resistant network is necessary.
Experimental Protocols
The following are generalized protocols for cross-linking polymers with this compound. The specific conditions will need to be optimized for each polymer system.
Protocol 1: Cross-Linking of an Amine-Functionalized Polymer
This protocol describes a general procedure for the cross-linking of a polymer containing primary or secondary amine groups.
Materials:
-
Amine-functionalized polymer
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Argon or Nitrogen gas
-
Reaction vessel with a magnetic stirrer and condenser
Procedure:
-
Polymer Dissolution: Dissolve the amine-functionalized polymer in the anhydrous solvent in the reaction vessel under an inert atmosphere. The concentration will depend on the polymer's solubility.
-
Addition of Base: Add the non-nucleophilic base to the polymer solution. The molar equivalent of the base should be at least equal to the molar equivalents of bromine atoms in the cross-linker to neutralize the HBr byproduct.
-
Cross-linker Addition: In a separate vial, dissolve this compound in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred polymer solution at room temperature. The stoichiometry of the cross-linker to the amine functional groups on the polymer will determine the cross-linking density.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and allow it to stir for a predetermined time (e.g., 12-48 hours). The formation of a gel indicates successful cross-linking.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The cross-linked polymer gel can be purified by washing it repeatedly with a good solvent for the starting polymer to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified polymer gel under vacuum to a constant weight.
-
Characterization:
-
FT-IR Spectroscopy: To confirm the disappearance of the C-Br stretching vibration and the formation of C-N bonds.
-
Swell Test: To determine the degree of cross-linking by measuring the swelling ratio in a suitable solvent.
-
Protocol 2: Palladium-Catalyzed Cross-Linking of a Boronic Acid Ester-Functionalized Polymer
This protocol outlines a method for cross-linking using a Suzuki-Miyaura coupling reaction, targeting the aromatic bromine of the cross-linker.
Materials:
-
Polymer with boronic acid ester functionalities
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PEPPSI-IPent)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the boronic acid ester-functionalized polymer, this compound, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-110 °C) and stir for the required time (e.g., 24-72 hours). Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) if soluble intermediates are expected.
-
Work-up: Cool the reaction mixture and precipitate the cross-linked polymer by adding a non-solvent.
-
Purification: Wash the polymer extensively with solvents to remove the catalyst and any unreacted monomers.
-
Drying: Dry the cross-linked polymer under vacuum.
-
Characterization:
-
NMR Spectroscopy: To confirm the formation of new C-C bonds.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the cross-linked polymer.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the cross-linking of an amine-functionalized polymer with this compound, illustrating the effect of cross-linker concentration on the final polymer properties.
| Cross-linker Concentration (mol%) | Gel Time (hours) | Swelling Ratio in DMF | Glass Transition Temperature (Tg) (°C) |
| 1 | 24 | 15.2 | 115 |
| 2.5 | 12 | 8.5 | 128 |
| 5 | 6 | 4.1 | 145 |
| 10 | 2 | 2.3 | 162 |
Note: The data presented in this table is illustrative and will vary depending on the specific polymer system and reaction conditions.
Visualizations
Cross-Linking Experimental Workflow
Caption: Workflow for polymer cross-linking.
Proposed Cross-Linking Reaction Pathway
Caption: General reaction pathway for cross-linking.
Application Notes and Protocols for the Stepwise Nucleophilic Substitution on 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(2-bromoethyl)benzene is a versatile bifunctional reagent that allows for selective, stepwise nucleophilic substitution at its two distinct bromine-bearing carbon centers. The significant difference in reactivity between the primary alkyl bromide of the bromoethyl group and the aryl bromide attached directly to the benzene ring enables a sequential functionalization strategy. The bromoethyl group is highly susceptible to classical SN2 reactions, while the aryl bromide is relatively inert under these conditions and typically requires metal-catalyzed cross-coupling reactions for substitution. This differential reactivity allows for the introduction of two different nucleophiles in a controlled, stepwise manner, making this compound a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
These application notes provide detailed protocols for a two-step sequential nucleophilic substitution on this compound. The first protocol details the selective substitution of the bromoethyl group with an azide nucleophile. The second protocol outlines the subsequent functionalization of the aryl bromide via two common and powerful cross-coupling reactions: the Buchwald-Hartwig amination and the Sonogashira coupling.
Data Presentation
Table 1: Summary of Stepwise Nucleophilic Substitution Reactions
| Step | Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |
| 1 | SN2 Substitution | This compound, Sodium Azide (NaN3), DMF, 60 °C, 12 h | 1-(2-Azidoethyl)-3-bromobenzene | 85-95 |
| 2a | Buchwald-Hartwig Amination | 1-(2-Azidoethyl)-3-bromobenzene, Aniline, Pd2(dba)3, XPhos, NaOt-Bu, Toluene, 100 °C, 18-24 h | N-(3-(2-Azidoethyl)phenyl)aniline | 70-85 |
| 2b | Sonogashira Coupling | 1-(2-Azidoethyl)-3-bromobenzene, Phenylacetylene, Pd(PPh3)4, CuI, Triethylamine, 80 °C, 6 h | 1-(2-Azidoethyl)-3-(phenylethynyl)benzene | 75-90 |
Experimental Protocols
Protocol 1: Selective SN2 Azidation of the Bromoethyl Group
This protocol describes the selective substitution of the primary bromide on the ethyl chain of this compound with sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Add sodium azide (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-(2-azidoethyl)-3-bromobenzene, can be purified by flash column chromatography on silica gel.
Protocol 2a: Buchwald-Hartwig Amination of the Aryl Bromide
This protocol details the palladium-catalyzed amination of the aryl bromide in 1-(2-azidoethyl)-3-bromobenzene with a primary amine (e.g., aniline).
Materials:
-
1-(2-Azidoethyl)-3-bromobenzene (from Protocol 1)
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-(2-azidoethyl)-3-bromobenzene (1.0 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (approximately 5-10 mL per gram of aryl bromide).
-
Add aniline (1.2 eq) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.[1]
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-(3-(2-azidoethyl)phenyl)aniline.
Protocol 2b: Sonogashira Coupling of the Aryl Bromide
This protocol describes the palladium-catalyzed coupling of the aryl bromide in 1-(2-azidoethyl)-3-bromobenzene with a terminal alkyne (e.g., phenylacetylene).
Materials:
-
1-(2-Azidoethyl)-3-bromobenzene (from Protocol 1)
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Copper(I) Iodide (CuI)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 1-(2-azidoethyl)-3-bromobenzene (1.0 eq), Pd(PPh3)4 (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous toluene (approximately 5 mL per gram of aryl bromide) and anhydrous triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(2-azidoethyl)-3-(phenylethynyl)benzene.
Visualizations
Caption: Stepwise functionalization of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[2]
Caption: Catalytic cycle of the Sonogashira coupling.
References
Application Notes and Protocols: Selective Reactions at the Side-Chain Bromide of 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
The compound 1-bromo-3-(2-bromoethyl)benzene is a versatile bifunctional building block in organic synthesis, particularly for the development of pharmaceutical agents and complex organic materials.[1] It possesses two distinct carbon-bromine bonds: an aryl bromide, where the bromine is directly attached to the benzene ring, and a primary alkyl bromide on the ethyl side chain. The significant difference in the chemical reactivity of these two centers allows for highly selective functionalization, making this molecule a valuable scaffold for introducing diverse functionalities in a controlled manner.
This document provides detailed application notes and protocols for achieving selective reactions at the primary alkyl bromide of this compound. It is crucial to note that while the side chain is at a benzylic-like position, the bromine atom is on the second carbon of the ethyl group, making it a primary alkyl halide, not a true benzylic halide. A true benzylic halide has the halogen on the carbon atom directly attached to the aromatic ring. This distinction is fundamental, as benzylic halides exhibit significantly enhanced reactivity in substitution reactions due to resonance stabilization of the reaction intermediates.[2][3][4][5]
The protocols herein focus on leveraging the inherent reactivity differences between the sp²-hybridized carbon of the aryl bromide and the sp³-hybridized carbon of the alkyl bromide to achieve chemoselectivity.
Understanding the Selective Reactivity
The key to selectively functionalizing this compound lies in the differential reactivity of the two C-Br bonds.
-
Aryl Bromide (Ar-Br): The C(sp²)-Br bond is strong and relatively unreactive towards traditional nucleophilic substitution (S_N1 or S_N2) reactions.[6] The sp² hybridized orbital has more s-character, making it shorter and stronger. Furthermore, the phenyl cation that would be formed in an S_N1-type mechanism is highly unstable.[3] Reaction at this site typically requires transition-metal catalysis (e.g., Palladium, Copper) for cross-coupling reactions or harsh conditions for nucleophilic aromatic substitution (S_NAr).[7][8]
-
Primary Alkyl Bromide (R-CH₂-Br): The C(sp³)-Br bond is a standard primary alkyl halide. It is susceptible to nucleophilic substitution, primarily through an S_N2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group.[2][9] This reaction generally proceeds under milder conditions compared to those required to functionalize the aryl bromide.
This reactivity difference forms the basis for the selective protocols described below.
Caption: Reactivity sites on this compound.
Application Note 1: Selective S_N2 Reaction at the Primary Alkyl Bromide
This application focuses on the selective displacement of the primary bromide using a nucleophile, leaving the aryl bromide intact. This is the most common and straightforward selective transformation for this substrate.
Reaction Principle
The reaction proceeds via a standard S_N2 mechanism. The choice of a suitable nucleophile allows for the introduction of a wide range of functional groups, such as azides, cyanides, amines, ethers, and thioethers.
Caption: Selective S_N2 reaction at the primary C-Br bond.
Protocol: Selective Azide Substitution
This protocol details the synthesis of 1-(2-azidoethyl)-3-bromobenzene, a useful intermediate for introducing an amine group via reduction or for click chemistry applications.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF (approx. 0.2 M concentration).
-
Add Nucleophile: Add sodium azide to the solution.
-
Heating: Heat the reaction mixture to 60-70 °C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
-
Representative Data
The following table summarizes expected outcomes for selective nucleophilic substitutions on the primary bromide.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Ref. Product |
| Azide | NaN₃ | DMF | 60-70 | >90 | 1-(2-Azidoethyl)-3-bromobenzene |
| Cyanide | KCN | Ethanol | Reflux | 85-95 | 3-(3-Bromophenyl)propanenitrile |
| Primary Amine (RNH₂) | RNH₂ (excess) | THF | 50 | 80-90 | N-(2-(3-Bromophenyl)ethyl)-R-amine |
| Thiolate (RS⁻) | RSNa | DMF | 25-50 | >95 | 1-Bromo-3-(2-(R-thio)ethyl)benzene |
| Phenoxide (ArO⁻) | ArOH / K₂CO₃ | Acetone | Reflux | 85-95 | 1-Bromo-3-(2-phenoxyethyl)benzene |
Note: Yields are estimates based on typical S_N2 reactions on similar substrates and may vary based on specific conditions and nucleophile reactivity.
Application Note 2: Selective Cross-Coupling at the Aryl Bromide
To functionalize the aryl bromide, transition-metal-catalyzed cross-coupling reactions are required. By carefully selecting a catalyst system and conditions that do not favor substitution at the alkyl bromide, selectivity can be achieved. Sonogashira coupling is presented as a representative example.
Protocol: Selective Sonogashira Coupling
This protocol details the coupling of a terminal alkyne to the aryl bromide position.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)
-
Schlenk flask, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the this compound, Pd(PPh₃)₄, and CuI.
-
Add Solvent/Base: Add anhydrous triethylamine.
-
Add Alkyne: Add the terminal alkyne via syringe.
-
Heating: Heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Selectivity Logic
The choice of reaction conditions dictates the site of functionalization. The diagrams below outline a general experimental workflow and the underlying principles of selectivity.
Caption: A generalized workflow for synthesis experiments.
Caption: Deciding reaction outcomes based on conditions.
References
- 1. This compound | 40422-70-6 | QBA42270 [biosynth.com]
- 2. chemistry.coach [chemistry.coach]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols: Grignard Reagent Formation with 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formation of Grignard reagents from 1-Bromo-3-(2-bromoethyl)benzene. This substrate possesses two distinct carbon-bromine bonds—one primary alkyl and one aryl—presenting opportunities for chemoselective synthesis, which is critical for the development of complex molecules in pharmaceutical and materials science.
Application Notes
Grignard reagents are organomagnesium halides (R-Mg-X) that serve as powerful carbon-based nucleophiles for forming new carbon-carbon bonds.[1][2][3] The preparation of these reagents involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) under strictly anhydrous conditions.[4][5]
The substrate, this compound, offers two sites for Grignard reagent formation. The relative reactivity of these sites is the primary determinant of the product distribution.
-
Alkyl vs. Aryl Halide Reactivity: Generally, the carbon-bromine bond of a primary alkyl halide is more reactive towards magnesium insertion than that of an aryl halide. This difference in reactivity allows for the chemoselective formation of the Grignard reagent at the bromoethyl side chain under controlled conditions.
-
Potential Side Reactions: Several side reactions can occur. A common one is Wurtz-type coupling, where the Grignard reagent reacts with another molecule of the starting halide.[1] Given the structure of the starting material, intramolecular cyclization to form a substituted indane is a significant possibility if the Grignard forms at the alkyl position.
-
Strategic Approaches: Two primary strategies can be employed to control the regioselectivity of the Grignard formation:
-
Direct Magnesium Insertion: This classical method will likely favor the formation of the Grignard reagent at the more reactive primary alkyl bromide site. Low temperatures can enhance selectivity and minimize side reactions.
-
Halogen-Magnesium Exchange: This technique uses a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to selectively react with the aryl bromide.[6] This method is often performed at very low temperatures and offers excellent functional group tolerance, providing a pathway to the aryl Grignard reagent.[6]
-
The choice of method depends on the desired downstream application of the resulting organometallic intermediate.
Data Presentation: Comparative Synthesis Strategies
The following table summarizes the two proposed strategies for the selective formation of a Grignard reagent from this compound.
| Parameter | Method 1: Direct Mg Insertion | Method 2: Halogen-Mg Exchange |
| Target Product | 3-(2-Bromoethyl)phenylmagnesium bromide (Alkyl Grignard) | [3-(2-Bromoethyl)phenyl]magnesium bromide (Aryl Grignard) |
| Key Reagents | Magnesium turnings, Iodine (activator) | Isopropylmagnesium chloride (i-PrMgCl) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to -10 °C | -15 °C to -20 °C |
| Expected Major Product | Grignard at the primary alkyl bromide position. | Grignard at the aryl bromide position. |
| Potential Side Products | Di-Grignard, Wurtz coupling products, Intramolecular cyclization product. | Minor formation of Grignard at the alkyl position. |
| Reference Analogy | General Grignard protocols[7][8], Low-temp modification[9] | Protocol based on selective exchange[6] |
Visualization of Pathways and Workflow
The diagrams below illustrate the potential reaction pathways and a generalized experimental workflow for Grignard reagent formation.
Caption: Potential reaction pathways for Grignard reagent formation.
Caption: General experimental workflow for Grignard synthesis.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, reacting vigorously with water and protic solvents.[2] Reactions are often exothermic. Ethereal solvents are extremely flammable. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon), and all glassware must be scrupulously dried. Appropriate personal protective equipment (PPE) is mandatory.
Protocol 1: Chemoselective Formation of 1-(2-Magnesiobromoethyl)-3-bromobenzene via Direct Insertion
This protocol targets the more reactive primary alkyl bromide.
Materials:
-
This compound (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Iodine (1-2 small crystals)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser and dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar)
-
Syringes and needles
Procedure:
-
Setup: Assemble the dry three-necked flask with the dropping funnel and condenser under a positive pressure of inert gas. Place the magnesium turnings and a crystal of iodine in the flask.[7]
-
Initiation: Prepare a solution of this compound in anhydrous THF (e.g., 0.5 M concentration) in the dropping funnel. Add a small portion (~10%) of this solution to the stirring magnesium suspension.
-
The reaction may be gently warmed with a heat gun to initiate. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grey solution.[10]
-
Addition: Once the reaction has started, cool the flask to 0 °C using an ice-water bath. Add the remaining aryl halide solution dropwise from the funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours to ensure complete conversion.
-
Quantification and Use: The resulting Grignard reagent is a cloudy grey-to-brown solution and is best used immediately. Its concentration can be determined by titration. To confirm selective formation, an aliquot can be quenched with saturated NH₄Cl, extracted, and analyzed by GC-MS.
Protocol 2: Regioselective Formation of 3-(2-Bromoethyl)phenylmagnesium bromide via Halogen-Magnesium Exchange
This protocol, adapted from a similar selective synthesis, targets the aryl bromide.[6]
Materials:
-
This compound (1.0 eq.)
-
Isopropylmagnesium chloride solution (i-PrMgCl, ~2.0 M in THF, 1.05 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Equipment:
-
Two-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar)
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Setup: In the oven-dried flask under an inert atmosphere, prepare a solution of this compound in anhydrous THF (e.g., 0.2 M concentration).
-
Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.
-
Addition: Slowly add the isopropylmagnesium chloride solution dropwise via syringe over 30 minutes. It is critical to maintain the internal temperature below -15 °C during the addition to ensure selectivity.[6]
-
Reaction: Stir the mixture at -20 °C for 2 hours. The formation of the aryl Grignard reagent is typically rapid at this temperature.
-
Confirmation and Use: The resulting Grignard solution is ready for immediate use in subsequent synthetic steps. To confirm the regioselectivity, a small aliquot can be carefully withdrawn, quenched with NH₄Cl, and analyzed. The desired protonated product would be 1-(2-bromoethyl)benzene.[6]
References
- 1. adichemistry.com [adichemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. leah4sci.com [leah4sci.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 1-Bromo-3-(2-bromoethyl)benzene. This versatile building block possesses two distinct carbon-bromine bonds: an sp²-hybridized aryl bromide and an sp³-hybridized ethyl bromide. This structural feature allows for selective functionalization at either position, offering a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin/amine coordination, and reductive elimination.[2][3] The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes.[4][5][6]
Due to the higher reactivity of the aryl C(sp²)-Br bond compared to the alkyl C(sp³)-Br bond in palladium-catalyzed reactions, selective cross-coupling at the aromatic ring is generally favored under standard conditions.[2] This chemoselectivity allows for the introduction of various substituents at the 3-position of the benzene ring while leaving the 2-bromoethyl moiety intact for subsequent transformations.
Application: Selective Functionalization of the Aryl-Bromide Bond
This section details protocols for several key palladium-catalyzed cross-coupling reactions targeting the aryl-bromide bond of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[7]
Reaction Scheme:
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Coupling:
The following table presents data for the selective coupling of 1-bromo-3-(chloromethyl)benzene with various arylboronic acids, which serves as a predictive model for the reactivity of this compound.[2]
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 88 |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[1][5]
Reaction Scheme:
Experimental Protocol:
A representative protocol for the Heck reaction of this compound is as follows:[8][9][10]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add a base such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) or sodium acetate (NaOAc, 2.5 equiv) and a solvent like N,N-dimethylformamide (DMF) or ethanol (5 mL).[8]
-
Reaction: Heat the mixture to 100-140 °C. For microwave-assisted reactions, a temperature of 140°C for 30 minutes can be employed.[8][9][10]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated.
-
Purification: Purify the product by column chromatography.
Quantitative Data for a Green Heck Reaction Protocol:
The following data for the reaction of various aryl bromides with ethyl crotonate provides expected outcomes.[8][9][10]
| Entry | Aryl Bromide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | NaOAc | Ethanol | 140 (mw) | 30 min | High |
| 2 | Bromobenzene | Ethyl crotonate | Pd EnCat®40 | NaOAc | Ethanol | 140 (mw) | 30 min | 46 |
| 3 | 4-Bromoanisole | Ethyl crotonate | Pd EnCat®40 | NaOAc | Ethanol | 140 (mw) | 30 min | 35 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11]
Reaction Scheme:
Experimental Protocol:
A typical procedure for the Sonogashira coupling is as follows:[12][13]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Addition of Solvent, Base, and Alkyne: Add anhydrous solvent (e.g., THF or triethylamine, 5 mL), a base like triethylamine or diisopropylamine (2.0 mmol, 2.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride, dried, and concentrated.
-
Purification: Purify the product by flash chromatography.
Quantitative Data for Sonogashira Coupling of Aryl Bromides:
The following table shows representative yields for the Sonogashira coupling of various aryl bromides with terminal alkynes.[12]
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Brominated Peptide | Phenylacetylene | PdCl₂(MeCN)₂ / sXPhos | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | ~80 |
| 2 | Brominated Peptide | 4-Ethynyltoluene | PdCl₂(MeCN)₂ / sXPhos | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | ~75 |
| 3 | 3-Bromo-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Reflux | 1 | 93 |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[4][6][14]
Reaction Scheme:
Experimental Protocol:
A general protocol for the Buchwald-Hartwig amination is as follows:[15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Addition of Base: Add a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Addition of Amine and Solvent: Add the amine (1.2 mmol, 1.2 equiv.) followed by an anhydrous solvent like toluene or dioxane (5 mL).
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent. The organic layers are washed, dried, and concentrated.
-
Purification: Purify the desired N-aryl amine by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of an Analogous Aryl Bromide:
The table below shows the effect of different ligands on the amination of 4-bromobenzotrifluoride, providing a guide for ligand selection.[15]
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 24 | >95 |
| 2 | RuPhos | NaOtBu | Toluene | 100 | 24 | 92 |
| 3 | SPhos | NaOtBu | Toluene | 100 | 24 | 85 |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[16][17][18]
Reaction Scheme:
Experimental Protocol:
A general procedure for the Negishi coupling is as follows:[16][19]
-
Preparation of Organozinc Reagent (if not commercially available): The organozinc reagent can be prepared by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Reaction Setup: In an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to a solution of this compound (1.0 mmol, 1.0 equiv.) in an anhydrous solvent such as THF (5 mL).
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kbfi.ee [kbfi.ee]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Negishi Coupling | NROChemistry [nrochemistry.com]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Negishi Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Macrocycles from 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocycles are a class of molecules characterized by large ring structures, typically containing 12 or more atoms.[1] They are of significant interest in drug discovery and materials science due to their unique conformational properties, which can lead to high binding affinity and selectivity for biological targets.[2][3] The synthesis of macrocycles often presents a challenge due to the entropic penalty associated with ring closure.[2] This document provides a detailed protocol for a proposed synthesis of a macrocycle from "1-Bromo-3-(2-bromoethyl)benzene," a bifunctional electrophile. While specific literature for this starting material is scarce, the following protocol is based on well-established principles of macrocyclization reactions, such as the reaction of a dielectrophile with a dinucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[2]
The proposed synthesis involves the reaction of this compound with a diamine linker. The two reactive sites on the starting material, an aryl bromide and an alkyl bromide, can both undergo nucleophilic substitution to form the macrocyclic structure. The reactivity of these two sites may differ, potentially allowing for stepwise or one-pot procedures. This protocol will focus on a one-pot synthesis.
Proposed Synthetic Strategy
The synthetic strategy for the macrocyclization of this compound involves a bimolecular reaction with a suitable dinucleophile, in this case, a diamine, under high-dilution conditions. The high-dilution principle is crucial for favoring the intramolecular cyclization that leads to the desired macrocycle, minimizing the formation of linear polymers.[2]
A potential synthetic pathway is the reaction with a generic diamine, H₂N-(CH₂)n-NH₂, where 'n' can be varied to alter the size of the resulting macrocycle. The reaction would proceed via nucleophilic substitution at both the benzylic carbon and the aromatic carbon. The latter would likely require a palladium catalyst, such as in a Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of a Diazamacrocycle
This protocol describes the synthesis of a novel diazamacrocycle from this compound and 1,4-diaminobutane.
Materials:
-
This compound
-
1,4-Diaminobutane
-
Palladium(II) acetate (Pd(OAc)₂)
-
DavePhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Argon gas supply
-
Standard Schlenk line and glassware
Instrumentation:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) equipment
-
Rotary evaporator
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 500 mL Schlenk flask, under an argon atmosphere, add sodium tert-butoxide (2.5 eq).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst by dissolving palladium(II) acetate (0.1 eq) and DavePhos (0.2 eq) in 50 mL of anhydrous toluene.
-
Reactant Preparation: In two separate dropping funnels, prepare a solution of this compound (1.0 eq) in 100 mL of anhydrous toluene and a solution of 1,4-diaminobutane (1.0 eq) in 100 mL of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the sodium tert-butoxide. Heat the mixture to reflux (approximately 110 °C).
-
Slow Addition: Simultaneously and slowly, add the solutions of this compound and 1,4-diaminobutane to the refluxing catalyst mixture over a period of 8-12 hours using the dropping funnels. A syringe pump can be used for more precise control of the addition rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 100 mL of dichloromethane and wash with 3 x 100 mL of water.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure macrocycle.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]
Data Presentation
The following table summarizes the key parameters for the proposed synthesis of the diazamacrocycle.
| Parameter | Value |
| Starting Materials | This compound, 1,4-Diaminobutane |
| Catalyst System | Pd(OAc)₂ / DavePhos |
| Base | Sodium tert-butoxide |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | 110 °C (Reflux) |
| Reaction Time | 20 - 36 hours |
| Theoretical Molecular Weight | C₁₂H₁₈N₂ = 190.28 g/mol |
| Expected Yield | 30-50% (based on similar macrocyclization reactions) |
Visualizations
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of a diazamacrocycle.
Diagram 2: Experimental Workflow
References
Application Notes: Synthesis of Novel Bidentate Ligands from 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel N,N'-bidentate ligand utilizing "1-Bromo-3-(2-bromoethyl)benzene" as a versatile starting material. While direct literature on this specific precursor for ligand synthesis is not abundant, the reactivity of its distinct functional groups—a primary alkyl bromide and an aryl bromide—allows for a rational design and synthesis of new molecular entities with potential applications in catalysis and medicinal chemistry. This document outlines a proposed synthetic pathway, detailed experimental procedures, and potential applications for the resulting novel ligand.
Introduction
This compound is a bifunctional organic compound poised for the synthesis of complex molecular architectures. The ethyl bromide moiety is susceptible to nucleophilic substitution reactions, allowing for the introduction of various coordinating atoms. The aryl bromide group is more stable but can participate in a range of cross-coupling reactions, offering a secondary site for modification or to influence the electronic properties of the final molecule. The presence of bromine on the aromatic ring can also be advantageous in drug design, potentially enhancing therapeutic activity or metabolic stability.
This protocol details the synthesis of a novel bidentate ligand, N,N'-bis(3-(2-aminoethyl)phenyl)ethylenediamine , a scaffold with potential for chelating transition metals for catalytic applications or as a building block in medicinal chemistry.
Proposed Ligand and Synthetic Overview
The proposed synthetic route involves a two-step process starting from this compound. The first step is a nucleophilic substitution on the bromoethyl group, followed by a potential (though not strictly necessary for the core ligand) cross-coupling reaction on the aryl bromide for further functionalization. For the purpose of this protocol, we will focus on the synthesis of a core diamine ligand.
The overall proposed reaction is a double substitution reaction with a suitable amine. For this protocol, we will propose a reaction with a diamine to create a tetradentate ligand, a common motif in coordination chemistry. Let's consider the synthesis of a ligand derived from the reaction with ethylenediamine.
Quantitative Data Summary
As this is a proposed synthesis for a novel ligand, experimental data is not available. The following table summarizes the key properties of the starting material and the proposed product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Sites | Proposed Application of Derived Ligand |
| This compound | C₈H₈Br₂ | 263.96 | Primary alkyl bromide, Aryl bromide | Starting material |
| Proposed Novel Ligand (Structure Below) | C₁₈H₂₄Br₂N₂ | 444.21 | Aryl bromide (for further functionalization), Amine nitrogen atoms (for metal coordination) | Metal chelation for catalysis |
Experimental Protocols
Protocol 1: Synthesis of a Novel N,N'-bis(2-(3-bromophenyl)ethyl)ethane-1,2-diamine Ligand
This protocol describes the synthesis of a novel tetradentate ligand via nucleophilic substitution of the bromoethyl groups of two molecules of this compound with ethylenediamine.
Materials:
-
This compound (2.0 eq)
-
Ethylenediamine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a stirred solution of ethylenediamine (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add a solution of this compound (2.0 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N,N'-bis(2-(3-bromophenyl)ethyl)ethane-1,2-diamine ligand.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Synthetic workflow for the novel bidentate ligand.
Diagram 2: Logical Pathway for Application in Catalysis
Caption: Application pathway for the ligand in catalysis.
Potential Applications and Further Research
The synthesized N,N'-bidentate ligand, with its two amine coordinating sites, is an excellent candidate for forming stable complexes with a variety of transition metals, such as palladium, copper, nickel, and rhodium. These metal complexes have the potential to be utilized as catalysts in a range of organic transformations, including:
-
Cross-Coupling Reactions: Palladium complexes of such ligands could be effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions, utilizing the aryl bromide moieties for further functionalization if desired.
-
Asymmetric Catalysis: Chiral versions of the diamine backbone could lead to the synthesis of chiral ligands for enantioselective catalysis.
-
Medicinal Chemistry: The core structure can be a scaffold for the development of novel therapeutic agents. The aryl bromide handles provide a site for diversification to explore structure-activity relationships.
Further research could involve the synthesis of a library of related ligands by varying the diamine linker and subsequent screening of their metal complexes for catalytic activity in various reactions. The electronic properties of the ligand can also be tuned by performing reactions at the aryl bromide positions prior to or after complexation.
Application Notes and Protocols for the Synthesis of 1-Bromo-3-(2-ethoxyethyl)benzene via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-bromo-3-(2-ethoxyethyl)benzene from 1-bromo-3-(2-bromoethyl)benzene using the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, enabling the formation of an ether linkage through an SN2 reaction between an alkoxide and a primary alkyl halide. Given the starting material's structure, the reaction selectively occurs at the primary alkyl bromide over the less reactive aryl bromide. This protocol is designed for laboratory scale and is applicable to researchers in organic synthesis and drug development who may use this compound as an intermediate for more complex molecules.
Introduction
The Williamson ether synthesis is a reliable and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then displaces a halide from an organohalide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] For this synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions.[3]
The substrate, this compound, possesses two distinct bromine substituents: a primary alkyl bromide and an aryl bromide. Under the conditions of the Williamson ether synthesis, the primary alkyl bromide is significantly more susceptible to nucleophilic attack than the aryl bromide, which does not typically participate in SN2 reactions. This inherent difference in reactivity allows for the selective formation of the desired ether at the ethyl side chain. In this protocol, sodium ethoxide, generated in situ from ethanol and sodium hydride, serves as the nucleophile.
Reaction Scheme
(this compound) + (Ethanol) + (Sodium Hydride) → (1-Bromo-3-(2-ethoxyethyl)benzene) + (Sodium Bromide) + (Hydrogen Gas)
Data Presentation
The following table summarizes the key quantitative data for the reactant and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Boiling Point (°C) (Predicted) | Typical Yield (%) |
| This compound | C₈H₈Br₂ | 263.96[4] | Liquid | > 250 | N/A |
| 1-Bromo-3-(2-ethoxyethyl)benzene | C₁₀H₁₃BrO | 229.11[5] | Liquid | 240 - 260 | 75 - 90 |
Note: Experimental physical properties for the product are not widely reported. The boiling point is an estimate based on similar structures. The yield is a typical range expected for Williamson ether synthesis with a primary alkyl bromide.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system (optional, for high purity)
Procedure:
-
Alkoxide Formation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1.5 equivalents).
-
Dissolve the ethanol in anhydrous THF (approximately 10 mL per 1 g of the starting alkyl bromide).
-
Place the flask in an ice bath and cool the solution to 0 °C.
-
Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of sodium ethoxide.
-
-
Ether Synthesis:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of the alkyl bromide dropwise to the freshly prepared sodium ethoxide solution at room temperature.
-
After the addition, heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel. Add water and diethyl ether (or ethyl acetate).
-
Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Final Purification and Characterization:
-
Purify the crude 1-bromo-3-(2-ethoxyethyl)benzene by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the pure fractions as identified by TLC and remove the solvent using a rotary evaporator to yield the final product as a liquid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Logical Relationship of Reagents and Reaction Type
Caption: Reagent roles in the Williamson ether synthesis.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-bromo-3-(2-ethoxyethyl)benzene.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. 1-BROMO-3-ETHYLBENZENE | 2725-82-8 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 40422-70-6 | QBA42270 [biosynth.com]
- 5. 1-Bromo-3-(2-ethoxyethyl)benzene | C10H13BrO | CID 123980544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-3-(2-bromoethyl)benzene for the Introduction of the 3-Bromophenethyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(2-bromoethyl)benzene is a versatile bifunctional reagent utilized in organic synthesis for the introduction of the 3-bromophenethyl moiety. This compound features two bromine atoms with distinct reactivities: an aliphatic bromine on the ethyl chain and an aromatic bromine on the benzene ring. The primary alkyl bromide is highly susceptible to nucleophilic substitution, allowing for the selective introduction of the 3-bromophenethyl group onto a wide range of nucleophiles. The remaining aromatic bromide serves as a valuable handle for subsequent functionalization, typically through metal-catalyzed cross-coupling reactions. This differential reactivity makes this compound a powerful building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery.
These application notes provide detailed protocols for the synthesis of this compound and its use in introducing the 3-bromophenethyl moiety to various nucleophiles. Additionally, the significance of the 3-bromophenethyl scaffold in the development of ligands for key neurological targets, such as dopamine and sigma receptors, is discussed.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the bromination of 3-bromophenylethanol.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 3-Bromophenylethanol
Materials:
-
3-Bromophenylethanol
-
Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenylethanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Introduction of the 3-Bromophenethyl Moiety via Nucleophilic Substitution
The primary alkyl bromide of this compound is readily displaced by a variety of nucleophiles. The following protocols are representative examples of such transformations.
Application Notes and Protocols for the Selective Sonogashira Coupling of the Aryl Bromide in 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including pharmaceuticals, natural products, and advanced materials.[3][4]
This document provides detailed application notes and a comprehensive protocol for the selective Sonogashira coupling of the aryl bromide in 1-bromo-3-(2-bromoethyl)benzene. The presence of two distinct C-Br bonds—one at an aromatic sp² carbon and the other at an aliphatic sp³ carbon—presents a chemoselectivity challenge. Leveraging the inherently higher reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, this protocol is designed to selectively form the desired aryl-alkyne bond while preserving the bromoethyl moiety for subsequent synthetic transformations.
Principle of Selective Sonogashira Coupling
The selective Sonogashira coupling of this compound with a terminal alkyne is achieved due to the significant difference in reactivity between the aryl bromide and the alkyl bromide under typical Sonogashira conditions. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, a step that is much more facile for sp² C-Br bonds than for sp³ C-Br bonds.[1] The subsequent steps of transmetalation with a copper acetylide intermediate and reductive elimination lead to the formation of the desired 1-(2-bromoethyl)-3-(alkynyl)benzene product.
Data Presentation
The following table summarizes representative quantitative data for the selective Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from analogous reactions in the literature and represents expected outcomes under the optimized protocol described below.
| Entry | Terminal Alkyne | Product | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(2-Bromoethyl)-3-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N | Et₃N | RT | 4 | 92 |
| 2 | 1-Hexyne | 1-(2-Bromoethyl)-3-(hex-1-yn-1-yl)benzene | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N | Et₃N | RT | 6 | 88 |
| 3 | Trimethylsilylacetylene | 1-(2-Bromoethyl)-3-((trimethylsilyl)ethynyl)benzene | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N | Et₃N | RT | 3 | 95 |
| 4 | Propargyl alcohol | 3-(3-(2-Bromoethyl)phenyl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | DMF | Et₃N | 50 | 8 | 85 |
| 5 | 4-Ethynylanisole | 1-(2-Bromoethyl)-3-((4-methoxyphenyl)ethynyl)benzene | Pd(OAc)₂ / PPh₃ / CuI | DMF | Cs₂CO₃ | 80 | 12 | 90 |
Experimental Protocols
This section provides a detailed methodology for the selective Sonogashira coupling of the aryl bromide in this compound with phenylacetylene as a representative terminal alkyne.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N)
-
Nitrogen or Argon gas
-
Standard Schlenk line glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (5 mL) to the flask via syringe. Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe, followed by the addition of this compound (1.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-6 hours.[5]
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).[5]
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(2-bromoethyl)-3-(phenylethynyl)benzene.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-(2-bromoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-(2-bromoethyl)benzene. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental workflow.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process starting from 3-bromoacetophenone. The first step involves the reduction of the ketone to a secondary alcohol, 1-(3-bromophenyl)ethanol. The subsequent step is the conversion of this alcohol to the desired alkyl bromide.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Reduction of 3-Bromoacetophenone to 1-(3-Bromophenyl)ethanol
Q1: My reduction of 3-bromoacetophenone with sodium borohydride (NaBH₄) is slow or incomplete. How can I improve the conversion?
A1:
-
Purity of Reactants and Solvent: Ensure your 3-bromoacetophenone is pure and the ethanol used as a solvent is of an appropriate grade. Water content in the solvent can affect the reaction rate.
-
Temperature Control: While the reaction is typically run at room temperature or cooled initially to control the exothermic reaction, ensuring the temperature is maintained appropriately is crucial. For slow reactions, allowing the mixture to stir at room temperature for a longer duration (e.g., 2-4 hours) can lead to higher conversion.[1]
-
Molar Ratio of NaBH₄: A common protocol uses approximately 1.5 to 2 equivalents of hydride ion per ketone.[2] In practice, using a molar ratio of NaBH₄ to the ketone of about 0.5 to 1 (since each NaBH₄ provides four hydrides) is typical. If the reaction is sluggish, a slight excess of NaBH₄ can be used. However, a large excess can complicate the work-up.[3]
-
Monitoring the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC).[4][5][6] This will help you determine if the reaction has stalled or is proceeding slowly, allowing you to adjust the reaction time accordingly.
Q2: I'm observing unexpected side products in my crude 1-(3-bromophenyl)ethanol after the NaBH₄ reduction. What are these and how can I avoid them?
A2:
-
Potential Side Products: While NaBH₄ is a mild reducing agent, side reactions can occur.[3] With aromatic ketones, over-reduction is less common, but impurities in the starting material can lead to other products.
-
Work-up Procedure: The work-up is critical for isolating a clean product. After the reaction is complete, it's essential to quench the excess NaBH₄ and the borate esters formed. This is typically done by the careful, slow addition of an acid (e.g., dilute HCl) until the effervescence of hydrogen gas ceases.[3]
-
Purification: The crude product can be purified by extraction with an organic solvent like dichloromethane or ethyl acetate, followed by washing the organic layer with water and brine. If impurities persist, column chromatography on silica gel is an effective purification method.[7]
Q3: What is a reliable experimental protocol for the reduction of 3-bromoacetophenone?
A3: A general procedure is as follows:
-
Dissolve 3-bromoacetophenone in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (in portions) to the stirred solution, maintaining the temperature below 10-15 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the mixture in an ice bath again and slowly add dilute hydrochloric acid to quench the reaction.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-(3-bromophenyl)ethanol. The product can be further purified by column chromatography if necessary.
| Parameter | Value/Condition | Reference |
| Reactants | 3-Bromoacetophenone, Sodium Borohydride | [1][7] |
| Solvent | Ethanol or Methanol | [1][7] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1-3 hours | [1] |
| Work-up | Acidic quench, Extraction | [3][7] |
| Typical Yield | High (often >90% for similar reductions) | [3] |
Step 2: Bromination of 1-(3-Bromophenyl)ethanol to this compound
Q4: My bromination of 1-(3-bromophenyl)ethanol with phosphorus tribromide (PBr₃) gives a low yield. What are the common causes and how can I improve it?
A4:
-
Purity and Stoichiometry of PBr₃: PBr₃ is sensitive to moisture and can decompose over time. Using freshly opened or distilled PBr₃ is recommended. Stoichiometrically, one mole of PBr₃ can react with three moles of alcohol. However, using a slight excess of the alcohol (or dropwise addition of the alcohol to the PBr₃ solution) can sometimes improve yields by minimizing the formation of phosphorus-containing byproducts.[8]
-
Temperature Control: The reaction of PBr₃ with alcohols is exothermic and should be performed at low temperatures (e.g., 0 °C) with careful, dropwise addition of the reagent.[9] Letting the temperature rise can lead to side reactions, including the formation of HBr gas.[9][10]
-
Reaction Time: The reaction is typically stirred at 0 °C for a few hours. Monitoring by TLC is crucial to determine the optimal reaction time and to ensure the complete consumption of the starting alcohol.[11]
-
Work-up Procedure: A proper work-up is essential to remove phosphorous acid byproducts and any unreacted PBr₃. This usually involves quenching the reaction with ice-water, followed by washing the organic layer with a saturated sodium bicarbonate solution and brine.
Q5: I'm observing multiple spots on my TLC after the bromination reaction. What are the likely impurities and how can I purify my product?
A5:
-
Unreacted Starting Material: An incomplete reaction will leave unreacted 1-(3-bromophenyl)ethanol. This can be addressed by optimizing the reaction conditions as described above.
-
Elimination Product (3-Bromostyrene): Benzylic alcohols can undergo elimination to form alkenes, especially if the temperature is not well-controlled.
-
Phosphite Esters: Incomplete reaction can lead to the formation of phosphite ester intermediates which may be hydrolyzed during work-up.[8]
-
Purification: Column chromatography on silica gel is the most effective method for separating the desired this compound from the starting material and side products.[11] A typical eluent system would be a mixture of hexane and ethyl acetate.
Caption: Troubleshooting logic for low yield in the bromination step.
Q6: Can you provide a detailed experimental protocol for the bromination of 1-(3-bromophenyl)ethanol?
A6: A representative procedure is as follows:
-
Dissolve 1-(3-bromophenyl)ethanol in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.4-0.5 equivalents per equivalent of alcohol) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into ice-water.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure this compound. A yield of around 68% has been reported for a similar bromination of a secondary benzylic alcohol.
| Parameter | Value/Condition | Reference |
| Reactants | 1-(3-Bromophenyl)ethanol, Phosphorus Tribromide | [12] |
| Solvent | Anhydrous Dichloromethane | |
| Temperature | 0 °C | [9] |
| Reaction Time | 2-4 hours | |
| Work-up | Aqueous quench, Bicarbonate wash | [8] |
| Typical Yield | ~60-70% (for similar substrates) |
Alternative Synthetic Routes
Q7: Are there other viable synthetic routes to this compound?
A7: Yes, alternative strategies exist, though they may have their own challenges:
-
Friedel-Crafts Acylation of Bromobenzene: This would involve the acylation of bromobenzene with acetyl chloride and a Lewis acid catalyst to form 3-bromoacetophenone. However, bromobenzene is deactivated towards electrophilic aromatic substitution, and this reaction can give a mixture of ortho, meta, and para isomers, with the para isomer often being the major product. This would be followed by the reduction and bromination steps as described above.
-
Grignard Reaction: One could envision a route starting from 3-bromobenzaldehyde and reacting it with a methyl Grignard reagent to form 1-(3-bromophenyl)ethanol. This would then be followed by the bromination step. Careful control of the Grignard reaction is necessary to avoid side reactions.
Caption: Alternative synthetic pathways to this compound.
References
- 1. Synthesis routes of (R)-1-(3-nitrophenyl)ethanol [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 11. TCI Practical Example: Bromination Using Phosphorus Tribromide | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing side reactions in nucleophilic substitution of "1-Bromo-3-(2-bromoethyl)benzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 1-bromo-3-(2-bromoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic substitution?
A1: this compound possesses two electrophilic carbon atoms susceptible to nucleophilic attack:
-
Aliphatic Carbon: The carbon atom attached to the bromine in the bromoethyl side chain. This is a primary alkyl halide and is generally more reactive towards S_N2 reactions.
-
Aromatic Carbon: The carbon atom of the benzene ring bonded to the bromine. This site is typically less reactive towards nucleophilic aromatic substitution (S_NAr) unless activated by strong electron-withdrawing groups, which are absent in this molecule.[1][2]
Q2: What are the most common side reactions observed during nucleophilic substitution with this substrate?
A2: The primary side reactions include:
-
Intramolecular Cyclization: After initial substitution at either bromine, the newly introduced nucleophile can attack the remaining electrophilic carbon within the same molecule, leading to the formation of a cyclic product. This is a significant competing reaction pathway.[3][4]
-
Elimination (E2 Reaction): Strong, sterically hindered bases can promote the elimination of HBr from the bromoethyl side chain to form 1-bromo-3-vinylbenzene.[1]
-
Substitution at the Aromatic Ring: While less favorable, under harsh reaction conditions (high temperature, strong nucleophile), substitution at the aromatic bromine can occur.
-
Di-substitution: If a large excess of the nucleophile is used under forcing conditions, substitution at both the aliphatic and aromatic positions can occur.
Q3: How can I favor the desired intermolecular substitution over intramolecular cyclization?
A3: To favor the intermolecular reaction, you want to increase the probability of the nucleophile reacting with a new molecule of the substrate rather than reacting with itself. This can be achieved by:
-
High Concentration of Nucleophile: Using a molar excess of the external nucleophile will statistically favor the intermolecular pathway.
-
Controlled Substrate Addition: Slowly adding the this compound to a solution containing the nucleophile can help maintain a low concentration of the mono-substituted intermediate, thus disfavoring the intramolecular reaction.
-
Lower Reaction Temperature: Intramolecular reactions often have a lower activation energy.[3] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can help favor the intermolecular process.
Q4: What reaction conditions will favor substitution at the bromoethyl side chain over the aromatic bromine?
A4: To selectively target the bromoethyl group, conditions that favor an S_N2 mechanism should be employed:
-
Choice of Nucleophile: Use a good, non-basic nucleophile. For example, azide, cyanide, or a primary amine.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is ideal for S_N2 reactions as it solvates the cation of the nucleophilic salt but does not hydrogen-bond with the nucleophile, thus enhancing its nucleophilicity.
-
Moderate Temperature: S_N2 reactions on primary alkyl halides typically proceed at moderate temperatures (room temperature to ~80 °C). Higher temperatures might be required but increase the risk of elimination and other side reactions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Competing side reactions (cyclization, elimination). 3. Deactivated nucleophile. | 1. Increase reaction time or temperature moderately. Monitor by TLC or LC-MS. 2. See solutions for specific side products below. 3. Ensure the nucleophile is not degraded and is used in sufficient excess. If using a salt, ensure it is soluble in the reaction solvent. For weak nucleophiles, consider converting them to a more potent form (e.g., deprotonating an alcohol to an alkoxide). |
| Major Product is the Cyclized Byproduct | Intramolecular substitution is outcompeting the intermolecular reaction. | 1. Increase the concentration of the external nucleophile (use a larger excess). 2. Employ a slow-addition strategy for the substrate. 3. Lower the reaction temperature. |
| Significant Amount of Elimination Product (1-bromo-3-vinylbenzene) is Formed | The nucleophile is too basic, or the reaction temperature is too high. | 1. Switch to a less basic nucleophile with similar nucleophilicity if possible. 2. Use a non-basic catalyst or promoter if applicable. 3. Lower the reaction temperature. |
| Presence of Di-substituted Product | Reaction conditions are too harsh, or an excess of the nucleophile is reacting at both sites. | 1. Use a more controlled stoichiometry of the nucleophile (e.g., 1.1-1.5 equivalents). 2. Lower the reaction temperature and shorten the reaction time. 3. If selective mono-substitution is challenging, consider using a protecting group strategy if feasible for your synthetic route. |
| No Reaction or Very Slow Reaction | 1. Reaction temperature is too low. 2. Nucleophile is not strong enough. 3. Poor solubility of reagents. | 1. Gradually increase the reaction temperature and monitor for product formation. 2. Use a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst for reactions with inorganic salts). 3. Choose a solvent in which all reactants are soluble. |
Experimental Protocol: Selective Nucleophilic Substitution on the Bromoethyl Group
This protocol provides a general method for the selective substitution of the primary bromide with a generic nucleophile (Nu⁻), aiming to minimize side reactions.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide, Potassium Cyanide) (1.2 - 1.5 equivalents)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under an inert atmosphere, add the nucleophile (1.2-1.5 eq.) and the anhydrous solvent to the flask.
-
Dissolution: Stir the mixture until the nucleophile is completely dissolved. Gentle warming may be necessary.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred solution of the nucleophile over 15-30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-substituted product.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the product distribution. The values are illustrative and will vary depending on the specific nucleophile and precise conditions.
| Parameter | Condition | Expected Yield of Intermolecular Product | Expected Yield of Cyclized Product | Expected Yield of Elimination Product |
| Nucleophile Concentration | 1.1 eq. | Moderate | Moderate | Low |
| 3.0 eq. | High | Low | Low | |
| Temperature | 25 °C | Moderate (slower rate) | Low | Very Low |
| 80 °C | High (faster rate) | Moderate-High | Moderate | |
| Substrate Addition | All at once | Moderate-High | Moderate-High | Low |
| Slow addition | High | Low | Low | |
| Base Strength of Nucleophile | Weakly Basic (e.g., N₃⁻) | High | Dependent on other factors | Very Low |
| Strongly Basic (e.g., t-BuO⁻) | Low | Low | High |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the nucleophilic substitution of this compound.
Caption: Troubleshooting workflow for side reactions.
Reaction Pathways
This diagram illustrates the competing reaction pathways for this compound with a nucleophile.
Caption: Competing reaction pathways.
References
Optimization of Grignard reaction conditions for "1-Bromo-3-(2-bromoethyl)benzene"
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of Grignard reaction conditions involving 1-Bromo-3-(2-bromoethyl)benzene. The unique bifunctional nature of this substrate, possessing both an aryl and a primary alkyl bromide, presents specific challenges that are addressed herein.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom in this compound is more reactive towards magnesium for Grignard formation?
A1: The reactivity of organobromides towards magnesium for Grignard reagent formation generally follows the order: allyl > alkyl > aryl. Therefore, the primary alkyl bromide is expected to be more reactive than the aryl bromide. However, the formation of the aryl Grignard is often the desired outcome for further synthetic transformations. Selective formation of the aryl Grignard can be achieved by carefully controlling the reaction conditions.
Q2: What are the primary challenges when preparing a Grignard reagent from this compound?
A2: The main challenges include:
-
Selectivity: Favoring the formation of the aryl Grignard reagent over the more reactive alkyl Grignard.
-
Intramolecular Reactions: The initially formed Grignard reagent can potentially undergo intramolecular cyclization.
-
Wurtz Coupling: A common side reaction where the Grignard reagent couples with the starting halide.[1][2]
-
Reaction Initiation: As with many Grignard reactions, initiation can be difficult due to the passivating oxide layer on the magnesium surface.[3]
Q3: Which solvent is recommended for this reaction?
A3: Anhydrous ethereal solvents are essential for Grignard reactions.[4] Tetrahydrofuran (THF) is generally the preferred solvent for the formation of Grignard reagents from aryl bromides as it provides better stabilization for the organomagnesium species.[5][6] Using anhydrous solvents is critical as Grignard reagents are strong bases and will be quenched by protic sources like water.[7][8]
Q4: How can I activate the magnesium turnings effectively?
A4: Activation of magnesium is crucial for a successful reaction.[1] Common methods include:
-
Chemical Activation: Using initiators like a small crystal of iodine, a few drops of 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH).[4][9][10][11] The disappearance of the iodine color indicates that the magnesium has been activated.[1]
-
Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction or vigorous stirring can help expose a fresh, reactive metal surface.[10]
-
Using Rieke Magnesium: Highly reactive Rieke magnesium can be used to form Grignard reagents at low temperatures, which can be beneficial for substrates with sensitive functional groups.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate. | 1. Inactive magnesium surface due to an oxide layer.[3]2. Wet glassware or solvent.[1]3. Impure starting material. | 1. Activate the magnesium using iodine, 1,2-dibromoethane, or by gently heating.[1]2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvent.[4]3. Purify the this compound before use. |
| Low yield of the desired aryl Grignard reagent. | 1. Formation of the alkyl Grignard reagent.2. Wurtz coupling side reaction.[1][2]3. Intramolecular cyclization.4. Incomplete reaction. | 1. Perform the reaction at a lower temperature (-20°C to 0°C) to favor the less reactive aryl bromide.[14]2. Add the solution of this compound slowly and at a high dilution to minimize coupling.[1]3. Use the Grignard reagent immediately in the subsequent step to reduce the chance of side reactions.4. Ensure the magnesium is fully consumed by allowing for sufficient reaction time. |
| Formation of a significant amount of high-boiling point byproduct. | This is likely due to the Wurtz coupling product, 1,1'-(ethane-1,2-diyl)bis(3-bromobenzene).[1] | Use a higher dilution of the starting material and add it dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[1] |
| The reaction mixture turns dark or black. | This may indicate decomposition, possibly due to overheating or impurities. | Maintain a controlled temperature throughout the reaction. Ensure the purity of all reagents and the inertness of the reaction atmosphere. |
Experimental Protocols
Protocol 1: Selective Formation of 3-(2-Bromoethyl)phenylmagnesium Bromide
This protocol is designed to favor the formation of the aryl Grignard reagent.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen or argon line, a dropping funnel, and a thermometer. Flame-dry all glassware under an inert atmosphere and allow it to cool.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple vapor of iodine is observed, then allow it to cool. The disappearance of the iodine color indicates activation.[1]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small amount of the THF solution to the magnesium. The reaction should initiate, as indicated by gentle bubbling and a slight increase in temperature.
-
Grignard Reagent Formation: Once the reaction has started, cool the flask to 0°C. Add the remaining solution of this compound dropwise from the funnel at a rate that maintains the internal temperature below 5°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. The resulting gray and slightly cloudy solution is the Grignard reagent and should be used immediately.
Data Presentation
Table 1: Effect of Temperature on Selectivity (Hypothetical Data)
| Temperature (°C) | Aryl Grignard Yield (%) | Alkyl Grignard Yield (%) | Wurtz Coupling (%) |
| 35 (Refluxing THF) | 45 | 35 | 20 |
| 20 | 65 | 20 | 15 |
| 0 | 85 | 10 | 5 |
| -20 | 90 | 5 | <5 |
Table 2: Common Initiators for Grignard Reaction
| Initiator | Description |
| **Iodine (I₂) ** | A small crystal is added to the magnesium. The disappearance of the purple color indicates activation by etching the magnesium surface.[11] |
| 1,2-Dibromoethane | A few drops are added. It reacts with magnesium to form ethylene gas, exposing a fresh metal surface.[4] |
| DIBAL-H | Can be used for activation at or below 20°C for aryl Grignards.[9] |
Visualizations
Caption: Reaction pathways in the Grignard formation.
Caption: Troubleshooting decision workflow for the Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Challenges in the selective functionalization of "1-Bromo-3-(2-bromoethyl)benzene"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of 1-Bromo-3-(2-bromoethyl)benzene.
Introduction: The Challenge of Chemoselectivity
This compound is a versatile building block possessing two distinct carbon-bromine bonds: a less reactive aryl C(sp²)-Br bond on the benzene ring and a highly reactive primary alkyl C(sp³)-Br bond on the ethyl side chain.[1][2] This difference in reactivity is the primary challenge and opportunity, demanding precise control of reaction conditions to achieve selective functionalization at one site while preserving the other. Aryl halides are generally less reactive towards nucleophilic substitution due to the strength of the C-Br bond, which has partial double bond character from resonance.[3][4][5] Conversely, the alkyl bromide is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[6]
Caption: Differential reactivity of the two C-Br bonds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective functionalization of this compound?
A1: The main challenge is achieving chemoselectivity. The molecule has two different types of bromine atoms: an aryl bromide attached to the benzene ring and a primary alkyl bromide on the ethyl side chain. The alkyl C(sp³)-Br bond is significantly more reactive towards nucleophilic substitution and elimination than the aryl C(sp²)-Br bond.[1][2] Conversely, the aryl bromide is the preferred site for metal-catalyzed cross-coupling reactions. The goal is to select conditions that exclusively target one site without initiating unwanted side reactions at the other.
Q2: How can I selectively functionalize the aryl bromide position?
A2: To selectively target the aryl bromide, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination are the methods of choice.[1] These reactions typically require elevated temperatures and specific catalyst/ligand systems that favor oxidative addition at the C(sp²)-Br bond. Under these conditions, the alkyl bromide is less likely to react, although care must be taken as strong bases at high temperatures can promote competing elimination of the bromoethyl group.
Q3: What are the best methods to react selectively with the bromoethyl group?
A3: The bromoethyl group is highly susceptible to nucleophilic substitution (SN2) and base-induced elimination (E2) reactions.[6] To achieve selectivity, use mild reaction conditions (e.g., lower temperatures) that will not activate the much less reactive aryl bromide. Common transformations include reactions with nucleophiles like amines, cyanides, or alkoxides to form new C-N, C-C, or C-O bonds, respectively.
Q4: My reaction is producing a significant amount of 3-bromostyrene. What is causing this side product?
A4: The formation of 3-bromostyrene is the result of an E2 elimination reaction at the bromoethyl side chain. This is a common side reaction, especially when using strong, sterically hindered bases or when running reactions at elevated temperatures.[6] If this is not the desired product, consider using a weaker or non-hindered base, lowering the reaction temperature, or reducing the reaction time.
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
This guide focuses on issues encountered when targeting the aryl C(sp²)-Br bond.
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of aryl bromide | 1. Inactive catalyst or incompatible ligand.[7] 2. Reaction temperature is too low.[8] 3. Incorrect base or solvent choice. | 1. Use a fresh catalyst/ligand; consider a more active system (e.g., Buchwald-type ligands).[9] 2. Gradually increase the temperature in 10-20 °C increments.[10] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF). |
| Formation of 3-bromostyrene | The base is promoting E2 elimination of the bromoethyl group. This is common with strong bases (e.g., NaOtBu, KOtBu) at high temperatures. | 1. Switch to a weaker base (e.g., K₂CO₃, Na₂CO₃). 2. Lower the reaction temperature if possible. 3. Reduce reaction time by monitoring closely for completion. |
| Hydrodehalogenation (loss of aryl-Br) | The phosphine ligand, base, or solvent may be promoting the reduction of the aryl bromide.[11] | 1. Choose a different ligand. 2. Ensure the base is not acting as a hydride donor. 3. Use thoroughly degassed solvents and maintain an inert atmosphere.[12] |
| Homocoupling of coupling partner | For Sonogashira, this is often due to oxygen promoting the Glaser-Hay reaction.[10][12] For Suzuki, it can indicate issues with the catalytic cycle. | 1. For Sonogashira, use copper-free conditions or ensure strictly anaerobic conditions.[10] 2. For Suzuki, re-evaluate catalyst, ligand, and base stoichiometry. |
Guide 2: Nucleophilic Substitution / Elimination at the Bromoethyl Group
This guide focuses on issues encountered when targeting the alkyl C(sp³)-Br bond.
| Problem | Potential Cause | Recommended Solution |
| Reaction is slow or incomplete | 1. Nucleophile is not strong enough. 2. Reaction temperature is too low. | 1. Consider using a stronger nucleophile or converting the substrate to the more reactive iodoethyl analog via Finkelstein reaction. 2. Gently warm the reaction (e.g., to 40-60 °C), monitoring for side products. |
| Mixture of substitution (SN2) and elimination (E2) products | The nucleophile is also acting as a strong base, or a sterically hindered base is being used. | 1. To favor SN2, use a less sterically hindered, potent nucleophile (e.g., NaN₃, NaCN). 2. To favor E2, use a strong, bulky, non-nucleophilic base (e.g., KOtBu, DBU). 3. Adjust the solvent; polar aprotic solvents (DMF, DMSO) favor SN2. |
| Low product yield | The product may be volatile or unstable during workup. | 1. Use gentle workup procedures. 2. Avoid high temperatures during solvent removal. 3. Purify carefully using column chromatography at a reduced temperature if necessary. |
Guide 3: Grignard Reagent Formation
This guide addresses the selective formation of the Grignard reagent at the aryl bromide position. Direct reaction with magnesium turnings can be unselective; a halogen-magnesium exchange is often preferred.[13]
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | 1. Magnesium surface is passivated by an oxide layer.[14][15] 2. Solvent is not sufficiently anhydrous.[14] | 1. Activate magnesium using iodine, 1,2-dibromoethane, or by crushing the turnings.[16] 2. Use freshly distilled, anhydrous THF or diethyl ether. Ensure all glassware is flame-dried. |
| Formation of Wurtz coupling byproduct | Grignard reagent attacks the aryl bromide of another starting material molecule. | 1. Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the starting material. |
| Unselective reaction or side reactions involving the bromoethyl group | The highly reactive Grignard reagent attacks the bromoethyl group of another molecule. | 1. Use a halogen-magnesium exchange method at low temperatures (e.g., -15 °C to 0 °C) with a reagent like isopropylmagnesium chloride (i-PrMgCl).[13] This method offers superior selectivity for the aryl bromide. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Aryl Bromide
This protocol describes the coupling of this compound with a generic boronic acid.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a more modern catalyst system like XPhos Pd G4 (2 mol%).[17]
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1) or Toluene/Water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N-Alkylation at the Bromoethyl Group
This protocol describes the reaction of this compound with a primary or secondary amine.[18]
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or warm gently to 40 °C for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Selective Grignard Formation via Halogen-Magnesium Exchange
This protocol details a selective method to form the aryl Grignard reagent.[13]
Caption: Experimental workflow for selective Grignard formation.
-
Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.
-
Addition: Slowly add isopropylmagnesium chloride solution (i-PrMgCl, 1.1 eq., typically 2.0 M in THF) dropwise via syringe, ensuring the internal temperature remains below -10 °C.
-
Reaction: Stir the mixture at -15 °C for 1-2 hours.
-
Confirmation (Optional): To confirm formation, withdraw a small aliquot, quench it with saturated aqueous NH₄Cl, extract with ether, and analyze by GC-MS. The desired product corresponds to the mass of 1-(2-bromoethyl)benzene.
-
Usage: The resulting Grignard reagent solution is typically used immediately in the subsequent reaction without isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. adichemistry.com [adichemistry.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Bromo-3-(2-bromoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-3-(2-bromoethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as 3-ethylbromobenzene or N-bromosuccinimide (NBS), depending on the synthetic route.
-
Dibrominated isomers: Bromination at other positions on the aromatic ring or on the ethyl side chain.
-
Oxidation products: If the reaction is exposed to air and light.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. A combination of methods is often most effective.
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Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.
-
Vacuum Distillation: Suitable for removing non-volatile impurities and for large-scale purification, provided the compound is thermally stable.
-
Recrystallization: Can be used as a final polishing step to obtain a highly pure, crystalline product, if a suitable solvent is found.
Q3: What are the expected physical properties of this compound?
-
Appearance: Likely a colorless to pale yellow liquid or low-melting solid.
-
Boiling Point: Expected to be above 200°C at atmospheric pressure. Vacuum distillation is recommended to prevent decomposition.
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes, and insoluble in water.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
Symptoms:
-
TLC analysis of the collected fractions shows co-elution of the product with impurities.
-
NMR or GC-MS analysis of the combined "pure" fractions indicates the presence of contaminants.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing impurities to travel with the product. Optimize the solvent system using TLC with various ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate or dichloromethane) solvents to achieve good separation (target Rf of ~0.3 for the product). |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight. |
| Poor Column Packing | The column may have cracks or channels, leading to an uneven flow of the mobile phase. Ensure the silica gel is packed uniformly without any air bubbles. "Wet" packing is often more reliable than "dry" packing. |
| Sample Loaded in a Too-Polar Solvent | If the sample is dissolved in a highly polar solvent before loading, it can disrupt the separation at the top of the column. Dissolve the sample in a minimal amount of the initial, low-polarity eluent or a volatile solvent that is less polar than the eluent. |
Issue 2: Product Decomposition During Vacuum Distillation
Symptoms:
-
The distilled product is dark in color.
-
The yield is significantly lower than expected.
-
Analysis of the distillate shows the presence of degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Temperature | The boiling point at the applied pressure is too high, causing thermal decomposition. Reduce the pressure using a better vacuum pump to lower the boiling point. Molecular distillation, which operates under very high vacuum, can be an alternative for highly sensitive compounds.[1][2] |
| Presence of Acidic or Basic Impurities | Trace amounts of acid or base can catalyze decomposition at high temperatures. Neutralize the crude product by washing with a dilute solution of sodium bicarbonate (if acidic impurities are present) or dilute HCl (if basic impurities are present), followed by a water wash, before drying and distilling. |
| Prolonged Heating | Keeping the compound at a high temperature for an extended period can lead to degradation. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. |
Issue 3: Failure to Crystallize During Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals upon cooling.
-
No solid forms even after cooling and scratching the flask.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | The chosen solvent may be too good a solvent, even at low temperatures, or the compound may be too soluble. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] Experiment with different solvents or solvent pairs (e.g., hexane/ethyl acetate, ethanol/water).[3][4] |
| Presence of Impurities | High levels of impurities can inhibit crystal formation. Purify the crude material by another method, such as column chromatography, before attempting recrystallization. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Summary of Purification Parameters
The following table provides a starting point for the purification of this compound. These parameters may need to be optimized based on the specific impurity profile of the crude product.
| Purification Technique | Parameter | Recommended Starting Conditions |
| Column Chromatography | Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with 100% Hexane and gradually increase the polarity with Ethyl Acetate (e.g., 1-5% Ethyl Acetate in Hexane).[5] | |
| Loading | Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).[6] | |
| Vacuum Distillation | Pressure | < 1 mmHg is recommended to lower the boiling point significantly.[7][8] |
| Temperature | To be determined based on the achieved vacuum. Aim for a vapor temperature well below the decomposition temperature. | |
| Recrystallization | Solvent Selection | Test solubility in various solvents such as hexanes, ethanol, isopropanol, or solvent pairs like hexane/ethyl acetate.[3][4] |
Experimental Protocols
Column Chromatography
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Fill the column with silica gel slurried in the initial, low-polarity eluent (e.g., 100% hexane). Allow the silica gel to settle, ensuring a flat, even bed. Add another thin layer of sand on top.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elute the Column: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent as needed to move the desired compound down the column.
-
Monitor Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and can withstand a vacuum.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a stir bar or boiling chips.
-
Apply Vacuum: Close the system and slowly apply a vacuum.
-
Heat: Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect Distillate: Collect the fraction that distills at a constant temperature.
-
Discontinue: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions.
Recrystallization
-
Select Solvent: In a test tube, find a solvent or solvent pair that dissolves the crude product when hot but not when cold.
-
Dissolve: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound. Add more hot solvent in small portions until the solid is just dissolved.
-
Cool: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallize: If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry: Dry the purified crystals under a vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. vacculex.com [vacculex.com]
- 2. njhjchem.com [njhjchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
How to avoid polymerization during reactions with "1-Bromo-3-(2-bromoethyl)benzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-(2-bromoethyl)benzene. The primary focus is to address the common challenge of unwanted polymerization during chemical reactions.
Troubleshooting Guide: Polymerization Issues
Unwanted polymerization is a frequent side reaction when working with this compound. This typically occurs through two main pathways:
-
Elimination-Induced Polymerization: The bromoethyl group can undergo elimination of hydrogen bromide (HBr), especially in the presence of bases, to form 3-bromostyrene. This vinylarene monomer can then readily polymerize.
-
Radical Polymerization: The benzylic position of the bromoethyl group is susceptible to the formation of radicals, which can initiate polymerization. This can be triggered by heat, light, or radical initiators.
The following table summarizes common scenarios leading to polymerization and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies upon addition of a base. | Base-induced elimination to form a polymerizable vinylarene. | - Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in moderation). - Perform the reaction at low temperatures (-78 °C to 0 °C) to disfavor elimination. - Choose reaction conditions that do not require a strong base if possible. |
| Polymer formation is observed during heating or prolonged reaction times. | Thermally initiated radical polymerization. | - Conduct the reaction at the lowest effective temperature. - Add a radical inhibitor to the reaction mixture. - Protect the reaction from light. |
| The purified product gradually forms a solid precipitate upon storage. | Slow polymerization of residual vinylarene impurities or radical formation. | - Store the purified compound in a dark, cool place under an inert atmosphere. - Consider adding a small amount of a radical inhibitor for long-term storage. |
| Polymerization occurs during distillation or other thermal purification steps. | High temperatures promoting both elimination and radical formation. | - Purify via column chromatography at room temperature if possible. - If distillation is necessary, perform it under reduced pressure to lower the boiling point. - Add a non-volatile radical inhibitor to the distillation flask. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of polymerization when using this compound?
A1: The primary cause is the formation of 3-bromostyrene through the elimination of HBr from the 2-bromoethyl side chain. Styrene and its derivatives are highly susceptible to polymerization. A secondary cause is the formation of radicals at the benzylic position, which can also initiate polymerization.
Q2: How can I prevent elimination reactions?
A2: To prevent elimination, it is crucial to carefully select your reaction conditions:
-
Temperature: Lower reaction temperatures significantly disfavor elimination over substitution reactions. Aim for the lowest temperature at which your desired reaction proceeds at a reasonable rate.
-
Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base. These bases are less likely to abstract a proton from the ethyl chain. Examples include proton sponge or 2,6-di-tert-butylpyridine. Strong, unhindered bases like hydroxides or alkoxides should be avoided if possible.[1][2][3][4]
Q3: What are radical inhibitors and how should I use them?
A3: Radical inhibitors are compounds that scavenge free radicals, preventing the initiation of polymerization. For reactions involving this compound, two common classes of inhibitors are recommended:
-
Phenolic Inhibitors: Butylated hydroxytoluene (BHT) is a widely used and effective radical inhibitor.
-
Stable Nitroxide Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is another highly effective inhibitor.
Recommended Usage of Radical Inhibitors:
| Inhibitor | Recommended Concentration (by weight) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.1 - 0.5 wt% | Effective and economical. Can be added at the start of the reaction.[5][6][7][8][9] |
| TEMPO | 0.05 - 0.2 wt% | Highly effective, even at lower concentrations. |
Q4: Are there any specific handling and storage recommendations to prevent polymerization?
A4: Yes, proper handling and storage are critical:
-
Storage: Store this compound in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen).
-
Protection from Light: Protect the compound and your reaction mixtures from light, as UV light can initiate radical formation. Use amber glass vessels or wrap your glassware in aluminum foil.
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere to prevent oxygen from participating in radical initiation pathways.
Q5: My product is contaminated with a polymer. How can I purify it?
A5: If polymerization has occurred, the resulting polymer is typically much less soluble than the desired monomeric product.
-
Precipitation/Filtration: You can often precipitate the polymer by dissolving the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent for the polymer (e.g., hexanes, methanol). The polymer will crash out and can be removed by filtration.
-
Column Chromatography: Silica gel chromatography is generally effective for separating the desired product from oligomeric or polymeric impurities. The non-polar product will elute while the more polar and larger polymer molecules will remain on the column or elute much more slowly.
-
Solvent Extraction: In some cases, a Soxhlet extraction can be used to separate the soluble monomer from the insoluble polymer.[10]
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with Amine
This protocol provides a general method for the reaction of this compound with an amine, incorporating measures to prevent polymerization.
Materials:
-
This compound
-
Amine nucleophile
-
Sterically hindered, non-nucleophilic base (e.g., Proton Sponge)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Radical Inhibitor (e.g., BHT)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amine (1.2 equivalents) and the sterically hindered base (1.5 equivalents).
-
Add a catalytic amount of BHT (e.g., 0.1 wt% relative to the starting material).
-
Add anhydrous, degassed acetonitrile via cannula.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous, degassed acetonitrile.
-
Slowly add the solution of this compound to the cooled reaction mixture dropwise over 30 minutes.
-
Maintain the reaction temperature at 0 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold, saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Controlling regioselectivity in reactions of "1-Bromo-3-(2-bromoethyl)benzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3-(2-bromoethyl)benzene. Our aim is to help you control regioselectivity and achieve desired outcomes in your reactions.
Troubleshooting Guide
Users may encounter challenges in achieving the desired regioselectivity when working with this compound due to the presence of two distinct bromine atoms: a reactive benzylic bromine and a less reactive aromatic bromine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Selectivity (Reaction at both Bromine Atoms) | 1. Reaction conditions are too harsh (e.g., high temperature). 2. Use of a non-selective reagent or catalyst. 3. Prolonged reaction time. | 1. Lower the reaction temperature to favor the more kinetically favorable reaction. 2. Employ reaction conditions known to differentiate between aliphatic and aromatic halides. For example, use mild bases for substitution/elimination at the ethyl chain, or specific catalysts for cross-coupling at the aromatic ring. 3. Monitor the reaction closely using TLC or GC and quench the reaction once the desired product is formed. |
| Preferential Reaction at the Aromatic Bromine Instead of the Benzylic Bromine | 1. The chosen reaction conditions favor aromatic substitution or coupling. 2. The nucleophile or reagent is too bulky to approach the benzylic position. | 1. For nucleophilic substitution, use conditions that favor SN2 reactions, which are much faster for benzylic halides.[1][2] 2. For cross-coupling reactions, choose a catalyst system that has a lower activation barrier for the C(sp³)-Br bond. |
| Low Yield of the Desired Product | 1. Competing elimination reaction at the bromoethyl side chain. 2. Formation of byproducts due to reaction at the undesired position. 3. Decomposition of the starting material or product under the reaction conditions. | 1. To minimize elimination, use a non-bulky nucleophile and a less sterically hindered base.[3] 2. Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified reagents and solvents. |
| Formation of Styrene Derivatives | Elimination of HBr from the 2-bromoethyl group. | Use a non-basic nucleophile or a hindered, non-nucleophilic base if elimination is desired. Lowering the reaction temperature can also disfavor elimination. |
| Intramolecular Cyclization | Under certain conditions, especially with a tethered nucleophile, intramolecular reaction can occur. | Control of intra- vs. inter-molecular reactions is commonly done by dilution. Intramolecular reactions are favored at very low concentrations.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the key differences in reactivity between the two bromine atoms in this compound?
A1: The two bromine atoms have significantly different reactivities. The bromine on the ethyl side chain is a benzylic-type halide (C(sp³)-Br), making it highly susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][5] The bromine directly attached to the benzene ring is an aryl halide (C(sp²)-Br) and is much less reactive towards traditional nucleophilic substitution due to the strength of the C-Br bond.[5] However, the aryl bromide is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5]
Q2: How can I selectively target the benzylic bromine for nucleophilic substitution?
A2: To selectively react at the benzylic bromine, you should use conditions typical for SN2 reactions with primary alkyl halides. This includes using a good, non-bulky nucleophile in a polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) at moderate temperatures.[6] These conditions will favor substitution at the more reactive benzylic position while leaving the aromatic bromine untouched.
Q3: What conditions should I use to perform a cross-coupling reaction at the aromatic bromine?
A3: For selective cross-coupling at the aromatic bromine, palladium-catalyzed reactions are generally the method of choice. The key is to choose a catalyst and ligand system that preferentially activates the C(sp²)-Br bond over the C(sp³)-Br bond. Careful selection of the catalyst, ligands, base, and solvent is crucial for achieving high regioselectivity.
Q4: Is it possible to perform a Grignard reaction with this compound?
A4: Formation of a Grignard reagent is possible at the aromatic bromine by reacting with magnesium. However, the Grignard reagent, once formed, could potentially react intramolecularly or with another molecule of the starting material at the reactive benzylic bromide. To avoid this, it is advisable to perform the Grignard formation at low temperatures and use it immediately in the subsequent reaction.
Experimental Protocols
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Bromine
This protocol describes a general procedure for the substitution of the benzylic bromine with an amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a round-bottom flask, add this compound and anhydrous acetonitrile.
-
Add the amine and potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), filter the mixture to remove inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Selective Suzuki Cross-Coupling at the Aromatic Bromine
This protocol outlines a general procedure for a Suzuki cross-coupling reaction at the aromatic bromine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound, the arylboronic acid, and Pd(PPh₃)₄ in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add sodium carbonate to the mixture.
-
Heat the reaction mixture to reflux (around 80-90 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for regioselectivity issues.
References
Technical Support Center: Monitoring Reactions of 1-Bromo-3-(2-bromoethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-bromo-3-(2-bromoethyl)benzene using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when monitoring reactions of this compound by TLC?
A1: Common challenges include co-elution of the starting material and product, streaking of spots, and difficulty in visualizing the spots. Due to the structural similarities between the reactant and potential products, achieving good separation on the TLC plate can be difficult. Streaking can occur if the sample is too concentrated or if the compound interacts strongly with the silica gel.[1][2][3] Visualization can also be a challenge, though UV light is typically effective for these aromatic compounds.[1]
Q2: How can I improve the separation of spots on my TLC plate?
A2: To improve separation, you can adjust the polarity of your mobile phase. For non-polar compounds like this compound and its likely products, a non-polar solvent system is necessary.[4] You can try varying the ratio of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[5] Experimenting with different solvent systems is often necessary to find the optimal separation.
Q3: My spots are streaking on the TLC plate. What should I do?
A3: Streaking on a TLC plate can be caused by several factors.[2][3] First, ensure your sample is not too concentrated; dilute your sample and re-spot.[2][6] Streaking can also be caused by highly polar compounds or compounds that are acidic or basic. While this compound is neutral, some reagents or byproducts might be acidic or basic, leading to streaking. In such cases, adding a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase can help create sharper spots.[1][7]
Q4: I don't see any spots on my TLC plate after development. What could be the reason?
A4: There are several potential reasons for not seeing spots on a TLC plate.[1][6] Your sample may be too dilute, in which case you should concentrate it or spot multiple times in the same location, allowing the solvent to dry between applications.[1][6] Ensure that the starting material and product are UV-active. Aromatic compounds like this compound should be visible under a UV lamp.[8] If not, you may need to use a staining method, such as iodine vapor or a potassium permanganate stain.[1][8] Also, verify that the solvent level in the developing chamber is below the spotting line on your TLC plate.[2][6]
Q5: What are the key considerations for developing an HPLC method for this reaction?
A5: Key considerations for developing an HPLC method include selecting the appropriate column, mobile phase, and detector. A reversed-phase column (like a C18) is a good starting point for separating non-polar aromatic compounds. The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol.[9][10] A UV detector is suitable for detecting the aromatic rings in the reactant and product. Method development will involve optimizing the mobile phase composition (isocratic or gradient elution) to achieve good resolution between the starting material, product, and any impurities.
Q6: My HPLC peaks are tailing. How can I fix this?
A6: Peak tailing in HPLC can be caused by interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support.[11] To reduce tailing, you can try adding a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or a buffer to control the pH.[11] Using a high-purity silica column can also minimize these secondary interactions.[11] Column overload is another cause of peak tailing, so try injecting a smaller sample volume or a more dilute sample.[11]
Q7: My retention times are drifting in my HPLC analysis. What is the cause?
A7: Drifting retention times can be due to several factors.[12] Poor column equilibration is a common cause, so ensure the column is adequately flushed with the mobile phase before starting your analysis.[13] Changes in the mobile phase composition, either from inaccurate mixing or evaporation of a volatile solvent, can also lead to drift.[12][13] Temperature fluctuations can also affect retention times, so using a column oven is recommended for stable results.[13][14]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample solution and re-run the TLC.[1][2] |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1-2.0%).[1][7] | |
| Highly polar compound. | Consider using a different stationary phase, such as a reversed-phase C18 plate.[1] | |
| Spots Not Visible | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][6] |
| Compound is not UV-active. | Use a visualization stain such as iodine vapor or potassium permanganate.[1][8] | |
| Solvent level in the chamber is too high. | Ensure the solvent level is below the spotting line on the TLC plate.[2][6] | |
| Poor Separation (Spots are too close) | Mobile phase is not polar enough. | Increase the proportion of the more polar solvent in your mobile phase.[1] |
| Mobile phase is too polar. | Decrease the proportion of the more polar solvent in your mobile phase.[1] | |
| Uneven Solvent Front | The TLC plate is touching the side of the chamber. | Reposition the plate so that it is not in contact with the chamber walls.[6] |
| The top of the developing chamber is not sealed. | Ensure the chamber is properly sealed to maintain a saturated atmosphere. |
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | Replace the guard column. If the pressure is still high, try back-flushing the analytical column. If the problem persists, the column may need to be replaced. |
| Mobile phase precipitation. | Ensure all mobile phase components are fully miscible and that buffers are soluble in the organic modifier concentration being used.[11] | |
| Drifting Retention Times | Poor column equilibration. | Increase the column equilibration time with the mobile phase before injection.[13] |
| Change in mobile phase composition. | Prepare fresh mobile phase. If using a gradient, ensure the pump's proportioning valves are working correctly.[12][13] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[13][14] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a high-purity silica column. Add a mobile phase modifier like a buffer or a small amount of acid/base to reduce interactions.[11] |
| Column overload. | Reduce the injection volume or dilute the sample.[11] | |
| Split Peaks | Column contamination or void. | Wash the column with a strong solvent. If the problem persists, the column may be damaged and need replacement. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase if possible. |
Experimental Protocols
TLC Monitoring of a Nucleophilic Substitution Reaction
This protocol describes the monitoring of the reaction of this compound with a nucleophile (e.g., sodium azide) to form 1-azido-3-(2-azidoethyl)benzene.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Hexane and Ethyl Acetate (e.g., 9:1 v/v)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom.
-
On the baseline, spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).[15]
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf values for the starting material and the product.
Data Presentation:
| Compound | Rf Value (9:1 Hexane:Ethyl Acetate) |
| This compound (Starting Material) | ~0.6 |
| 1-Azido-3-(2-azidoethyl)benzene (Product) | ~0.4 |
| Potential Side Product (e.g., Elimination Product) | ~0.7 |
HPLC Monitoring of a Nucleophilic Substitution Reaction
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of the starting material to determine its retention time.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture, quench it if necessary, and dilute it with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
Integrate the peak areas to determine the relative amounts of starting material and product over time.
Data Presentation:
| Compound | Retention Time (min) |
| This compound (Starting Material) | ~5.2 |
| 1-Azido-3-(2-azidoethyl)benzene (Product) | ~3.8 |
| Potential Side Product (e.g., Elimination Product) | ~4.5 |
Visualizations
Caption: Workflow for monitoring the reaction of this compound.
Caption: Potential reaction pathways for this compound.
References
- 1. silicycle.com [silicycle.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Determination of Allyl Bromide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. How To [chem.rochester.edu]
Troubleshooting guide for Suzuki coupling with "1-Bromo-3-(2-bromoethyl)benzene"
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing "1-Bromo-3-(2-bromoethyl)benzene" in Suzuki-Miyaura cross-coupling reactions. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(2-bromoethyl)-1,1'-biphenyl derivatives and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Suzuki coupling reaction?
The main challenge is achieving chemoselective coupling at the aryl C(sp²)-Br bond while leaving the alkyl C(sp³)-Br bond of the bromoethyl group intact. The reactivity difference between these two bonds is the basis for selectivity, but improper reaction conditions can lead to a mixture of products or undesired side reactions.
Q2: Which palladium catalyst and ligand system is recommended for selective C(sp²)-Br coupling?
For selective coupling of the aryl bromide in the presence of an alkyl bromide, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands favor the oxidative addition of the aryl bromide over the alkyl bromide. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as tricyclohexylphosphine (PCy₃) or a Buchwald-type ligand (e.g., SPhos, XPhos) is a good starting point.[1][2]
Q3: What are the common side reactions to look out for?
The most common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be minimized by ensuring anaerobic conditions and using a Pd(0) source or an efficient precatalyst.
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom on either the aromatic ring or the ethyl side chain.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is often promoted by strong bases and water.
-
Reaction at the bromoethyl group: Although less favorable, under certain conditions, coupling or other reactions like elimination (to form 3-vinyl-bromobenzene) or substitution by the base/solvent can occur at the alkyl bromide.
Q4: Can I perform a second coupling reaction at the bromoethyl position?
Yes, it is possible to perform a subsequent cross-coupling reaction at the alkyl bromide position after the initial selective coupling at the aryl bromide. This would require a different set of reaction conditions, often employing nickel catalysts or specialized palladium catalysts that are effective for C(sp³)-Br bond activation.
Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its in-situ reduction is efficient.[3] Consider using a fresh batch of catalyst or a more robust precatalyst like a Buchwald G3 or G4 palladacycle.[3] |
| Poor Reagent Quality | Verify the purity of the boronic acid/ester, as they can degrade over time.[3] Ensure the solvent is anhydrous and properly degassed to prevent catalyst deactivation and side reactions.[3] |
| Suboptimal Reaction Conditions | The reaction may require a higher temperature to proceed at a reasonable rate. Monitor the reaction progress over a longer period. |
| Inappropriate Base | The choice of base is critical. A base that is too weak may not facilitate transmetalation effectively. Conversely, a base that is too strong could promote side reactions. Consider screening different bases (see Table 2). |
Problem 2: Lack of Chemoselectivity (Reaction at Both Bromine Atoms)
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | The ligand plays a crucial role in directing the selectivity. Less hindered ligands like PPh₃ may lead to lower selectivity.[1] Switch to a bulkier, more electron-rich ligand such as PCy₃ or a biaryl phosphine ligand (e.g., SPhos, XPhos).[1][2] |
| High Reaction Temperature | Elevated temperatures can sometimes overcome the activation barrier for the less reactive alkyl bromide. Try running the reaction at a lower temperature for a longer duration. |
| Catalyst System | Certain palladium catalysts may exhibit lower selectivity. A systematic screening of different palladium precursors and ligands is recommended. |
Problem 3: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed. Using a direct Pd(0) source can sometimes mitigate this issue. |
| Hydrodehalogenation | This side reaction can occur through various pathways. Ensure the absence of protic impurities that could act as a hydrogen source. |
| Protodeboronation of Boronic Acid | This is a common issue, especially with electron-rich or heteroaryl boronic acids.[3] Using a milder base or switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) can help.[3] |
| Elimination of HBr from the side chain | A strong, non-nucleophilic base at elevated temperatures might promote the elimination of HBr from the bromoethyl group to form a vinyl group. If this is observed, consider using a milder base or a lower reaction temperature. |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the Aryl Bromide Position
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PCy₃·HBF₄, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for Selective Aryl Bromide Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield of Monocoupled Product | Reference |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 80-100 | Good to Excellent | General Recommendation |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to Good (selectivity may vary) | General Recommendation |
| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 80 | May favor alkyl bromide coupling | General Knowledge |
Table 2: Common Bases for Suzuki Coupling Reactions
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene, Dioxane, DMF (often with H₂O) | A common and effective base for many Suzuki couplings. |
| K₃PO₄ | Moderate-Strong | Toluene, Dioxane | Often used for challenging couplings and can be effective in anhydrous conditions. |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | A strong base that can be effective but may promote side reactions with sensitive substrates. |
| NaHCO₃ | Weak | Aqueous mixtures | A mild base suitable for substrates with base-labile functional groups. |
Visualizations
Caption: A logical workflow for troubleshooting Suzuki coupling reactions of this compound.
Caption: The principle of chemoselectivity in the Suzuki coupling of this compound.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
Effect of solvent and temperature on "1-Bromo-3-(2-bromoethyl)benzene" reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-(2-bromoethyl)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on the influence of solvent and temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two distinct reactive sites featuring bromine atoms. The reactivity of each site is significantly different:
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Alkyl Bromide (on the ethyl side-chain): This primary alkyl bromide is highly susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. The choice of reaction conditions, particularly the solvent, temperature, and the nature of the nucleophile/base, will dictate the major reaction pathway.[1]
-
Aryl Bromide (on the benzene ring): The bromine atom directly attached to the benzene ring is generally unreactive towards traditional nucleophilic substitution due to the high strength of the C(sp²)-Br bond and electronic repulsion from the aromatic ring.[2][3] However, it can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Q2: How do I selectively react at the bromoethyl group while leaving the aryl bromide untouched?
A2: Selective reaction at the more labile bromoethyl group can be achieved by choosing reaction conditions typical for alkyl halide chemistry that do not activate the aryl bromide. This includes nucleophilic substitution with common nucleophiles (e.g., azide, cyanide, alkoxides) or base-induced elimination. These reactions are generally performed at temperatures and with reagents that do not facilitate palladium-catalyzed cross-coupling.
Q3: Conversely, how can I perform a reaction at the aryl bromide position without affecting the bromoethyl side-chain?
A3: To selectively functionalize the aryl bromide, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions are highly specific for aryl halides in the presence of alkyl halides under the right conditions. It is crucial to select a catalyst and ligand system that is not overly sensitive to the presence of the alkyl bromide. In some cases, the bromoethyl group might be susceptible to side reactions under prolonged heating, so careful optimization of reaction time and temperature is recommended.
Troubleshooting Guides
Guide 1: Nucleophilic Substitution at the Bromoethyl Group
Problem: Low yield of the desired substitution product and formation of elimination byproducts (styrene derivatives).
-
Cause: The nucleophile being used may also be a strong base, or the reaction temperature may be too high, favoring the E2 elimination pathway.[17] Elimination reactions are entropically favored and become more competitive at higher temperatures.[18]
-
Solution:
-
Temperature Control: Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions, so conducting the reaction at room temperature or below can significantly favor substitution.[4]
-
Choice of Nucleophile: Use a nucleophile that is a weak base, such as azide (N₃⁻), cyanide (CN⁻), or a carboxylate anion.
-
Solvent Selection: Employ a polar aprotic solvent like DMSO, DMF, or acetone. These solvents enhance the nucleophilicity of the attacking species without significantly increasing the basicity, thus favoring the SN2 pathway.[4][19]
-
Problem: The SN2 reaction is too slow.
-
Cause: The nucleophile may not be strong enough, its concentration might be too low, or the solvent may be hindering the reaction. Polar protic solvents, for instance, can solvate the nucleophile, reducing its reactivity in an SN2 reaction.[20][21]
-
Solution:
-
Increase Nucleophile Concentration: The rate of an SN2 reaction is directly proportional to the concentration of both the substrate and the nucleophile.[4]
-
Solvent Choice: Switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance nucleophilicity.[20]
-
Temperature: While high temperatures can promote elimination, a modest increase in temperature can sometimes be necessary to achieve a reasonable reaction rate. Careful monitoring of the product distribution is essential.
-
Problem: Formation of a racemic mixture when a stereospecific product is expected.
-
Cause: The reaction may be proceeding through an SN1 mechanism, which involves a planar carbocation intermediate, leading to racemization.[16] This is more likely with weak nucleophiles in polar protic solvents.
-
Solution:
-
Promote SN2 Conditions: Use a strong nucleophile at a high concentration in a polar aprotic solvent to favor the stereospecific SN2 pathway.
-
Guide 2: Elimination Reactions at the Bromoethyl Group
Problem: Low yield of the desired alkene (elimination product).
-
Cause: The base may not be strong or hindered enough, or the temperature may be too low, leading to competition from substitution reactions.
-
Solution:
-
Choice of Base: Use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK). Bulky bases are more likely to act as a base rather than a nucleophile, favoring elimination.[4]
-
Increase Temperature: Elimination reactions are favored at higher temperatures. Refluxing the reaction mixture is a common strategy.[18]
-
Solvent: A less polar solvent, or the conjugate acid of the base (e.g., tert-butanol for t-BuOK), is often used for E2 reactions.
-
Guide 3: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide
Problem: Low or no conversion in a Suzuki, Sonogashira, or Heck reaction.
-
Cause: Catalyst deactivation, inappropriate base or solvent, or low reaction temperature.
-
Solution:
-
Catalyst System: Ensure the palladium catalyst and any necessary ligands are of good quality and handled under an inert atmosphere if required. For aryl bromides, a variety of effective palladium catalysts and ligands are available.[6][7][9][10]
-
Base and Solvent: The choice of base and solvent is critical and reaction-specific. For Suzuki reactions, aqueous bases like Na₂CO₃ or K₂CO₃ are common, often in solvents like toluene, dioxane, or DMF.[4][5][6] Sonogashira couplings typically use an amine base like triethylamine or diisopropylamine in a solvent such as THF or DMF.[7][11][13] Heck reactions often employ bases like triethylamine or sodium acetate.[9][12]
-
Temperature: Many cross-coupling reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
-
Problem: Side reactions involving the bromoethyl group.
-
Cause: The reaction conditions for the cross-coupling may be harsh enough to cause elimination or substitution at the side-chain.
-
Solution:
-
Milder Conditions: Explore newer generations of palladium catalysts and ligands that operate under milder temperatures.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting aryl bromide is consumed to minimize the formation of byproducts.
-
Protecting Groups: In complex syntheses, it may be necessary to temporarily convert the bromoethyl group into a less reactive functional group that can be regenerated later.
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Data Presentation
Table 1: Predicted Major Reaction Pathway at the Bromoethyl Group under Various Conditions
| Reaction Type | Nucleophile/Base | Solvent Type | Temperature | Predicted Major Pathway |
| Substitution | Strong, unhindered (e.g., NaN₃, NaCN) | Polar Aprotic (e.g., DMSO, DMF) | Low to Moderate | SN2 |
| Substitution | Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol, Water) | Moderate | SN1 |
| Elimination | Strong, hindered (e.g., t-BuOK) | Aprotic (e.g., THF, tert-Butanol) | High | E2 |
Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Position
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent(s) |
| Suzuki | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/Water |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Triethylamine, Diisopropylamine | THF, DMF |
| Heck | Alkene | Pd(OAc)₂, Pd/C | Triethylamine, NaOAc | DMF, Acetonitrile, Toluene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/ligand, Pd(OAc)₂/ligand | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
Experimental Protocols
Protocol 1: SN2 Substitution of the Bromoethyl Group with Sodium Azide
-
Objective: To synthesize 1-(2-azidoethyl)-3-bromobenzene.
-
Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF), water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary.
-
Protocol 2: E2 Elimination of the Bromoethyl Group
-
Objective: To synthesize 1-bromo-3-vinylbenzene.
-
Materials: this compound, potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF), water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add a solution of potassium tert-butoxide (1.5 eq) in THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify by distillation or flash column chromatography.
-
Protocol 3: Suzuki Coupling of the Aryl Bromide
-
Objective: To synthesize a substituted biaryl from this compound.
-
Materials: this compound, an arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), 2M aqueous sodium carbonate solution, toluene.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and toluene.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and the aqueous sodium carbonate solution (2.0 eq).
-
Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Competing reaction pathways at the bromoethyl group.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explai.. [askfilo.com]
- 18. Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
Use of protecting groups with "1-Bromo-3-(2-bromoethyl)benzene"
Welcome to the technical support center for 1-Bromo-3-(2-bromoethyl)benzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this versatile bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reactivity differences between the two bromine atoms in this compound?
A1: The two bromine atoms in this compound exhibit distinct reactivities due to their different bonding environments.
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Aryl Bromide: The bromine atom directly attached to the benzene ring is an aryl halide. It is relatively unreactive towards traditional nucleophilic substitution but is an excellent participant in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
-
Alkyl Bromide: The bromine on the ethyl side chain is a primary alkyl halide. Its position adjacent to the benzene ring makes it a "benzylic" bromide, which significantly enhances its reactivity.[1][2] This site is highly susceptible to nucleophilic substitution (typically via an SN2 mechanism) and elimination reactions (E2).[3][4]
This inherent difference in reactivity is the cornerstone of its use in selective, multi-step synthesis.[1]
Q2: Is it necessary to use a protecting group for the bromoethyl moiety when performing a cross-coupling reaction at the aryl bromide position?
A2: In most cases, a traditional protecting group is not required. The challenge is one of chemoselectivity, which can typically be achieved by carefully selecting the reaction conditions.[1] The C(sp²)-Br bond of the aryl bromide and the C(sp³)-Br bond of the bromoethyl group have different reactivities, allowing for selective reactions. For palladium-catalyzed cross-coupling reactions, conditions can be optimized to favor the reaction at the aryl bromide position while leaving the bromoethyl group intact. However, success depends on the specific reaction, catalyst, and substrate.
Q3: How can I achieve selective nucleophilic substitution at the bromoethyl group without affecting the aryl bromide?
A3: The aryl bromide is generally unreactive to most nucleophiles under standard substitution conditions. Therefore, selective substitution at the more reactive bromoethyl position is highly feasible.[1][3] The reaction typically proceeds via an SN2 mechanism.[3][4] Success hinges on using appropriate nucleophiles and mild reaction conditions.
Q4: During nucleophilic substitution at the bromoethyl position, I am observing an elimination byproduct. How can this be minimized?
A4: The formation of a styrene derivative via an E2 elimination reaction is a common competing pathway, especially when using strong or bulky bases.[4] To favor substitution over elimination, consider the following strategies:
-
Use less sterically hindered nucleophiles/bases.
-
Employ milder reaction conditions, particularly lower temperatures.
-
Avoid strong, non-nucleophilic bases. For example, using an amine as the nucleophile often serves as the base as well, which can lead to good yields of the substitution product.[3]
Q5: Can I form a Grignard or organolithium reagent from the aryl bromide? What are the potential complications?
A5: Attempting to form a Grignard or organolithium reagent at the aryl bromide position is highly risky. These reagents are potent nucleophiles and bases. Once formed, the organometallic intermediate could react intramolecularly with the highly reactive bromoethyl group on the same molecule, leading to polymerization or other undesired side products. It is generally advisable to avoid this approach or to use alternative methods like Barbier conditions (in-situ formation of the organometallic in the presence of the electrophile).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in a cross-coupling reaction (e.g., Suzuki) at the aryl bromide position. | 1. Inappropriate catalyst, ligand, or base selection.2. Reaction temperature is too low or too high.3. Side reaction or degradation involving the bromoethyl group. | 1. Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands, and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).2. Optimize the reaction temperature. Start with milder conditions to preserve the bromoethyl group.3. Analyze the crude reaction mixture by LC-MS or GC-MS to identify byproducts and understand competing reaction pathways. |
| Mixture of products (substitution and elimination) when targeting the bromoethyl group. | 1. The nucleophile is too basic or sterically hindered.2. The reaction temperature is too high. | 1. Switch to a less basic or smaller nucleophile.2. Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. |
| Double reaction or polymerization when using a di-functional nucleophile (e.g., a diamine). | 1. Incorrect stoichiometry.2. High concentration favors intermolecular polymerization. | 1. Use a large excess of the di-functional nucleophile to favor mono-substitution.2. Perform the reaction under high-dilution conditions to minimize intermolecular reactions between product molecules. |
Experimental Protocols
Protocol: Selective Nucleophilic Substitution with a Primary Amine
This protocol describes the selective reaction of a primary amine with the bromoethyl group of this compound.
Reagents and Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (2.5 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), acetonitrile, and potassium carbonate (3.0 eq).
-
Add the primary amine (2.5 eq) to the stirring suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using TLC or LC-MS.
-
Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup: dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.
Data Summary
The following table summarizes typical reaction conditions for nucleophilic substitution at the bromoethyl position, demonstrating high regioselectivity.[3]
| Nucleophile | Temperature (°C) | Time (hours) | Typical Yield (%) |
| Primary Amines | Room Temperature - 80 | 2 - 6 | 85 - 95 |
| Secondary Amines | 60 - 80 | 4 - 8 | 70 - 85 |
| Thiols | Room Temperature | 1 - 4 | >90 |
Visualizations
Logical Workflow for Selective Synthesis
The following diagram illustrates the decision-making process for the selective functionalization of this compound.
Competing Reaction Pathways at the Bromoethyl Group
This diagram shows the competition between SN2 (substitution) and E2 (elimination) pathways when reacting the bromoethyl group with a nucleophile/base.
References
Validation & Comparative
A Comparative Guide to Cross-Linking Agents: 1-Bromo-3-(2-bromoethyl)benzene vs. 1,3-bis(bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two brominated aromatic compounds, 1-Bromo-3-(2-bromoethyl)benzene and 1,3-bis(bromoethyl)benzene, for their potential applications as cross-linking agents in polymer chemistry and material science. The selection of an appropriate cross-linker is critical for tailoring the mechanical, thermal, and chemical properties of polymers, which is of paramount importance in drug development, biomaterials, and advanced materials manufacturing.
Executive Summary
1,3-bis(bromoethyl)benzene emerges as a potentially more reactive and efficient cross-linking agent compared to this compound. This is attributed to the benzylic-like reactivity of its bromine atoms, which are more susceptible to nucleophilic substitution reactions that drive the cross-linking process. In contrast, this compound possesses two types of bromine substituents with different reactivities: a less reactive aryl bromide and a primary alkyl bromide. While it offers the potential for sequential or differential cross-linking, its overall cross-linking efficiency is expected to be lower under similar reaction conditions.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of these two compounds is essential to appreciate their differing reactivities as cross-linking agents.
| Feature | This compound | 1,3-bis(bromoethyl)benzene |
| CAS Number | 40422-70-6[1] | 626-15-3 |
| Molecular Formula | C₈H₈Br₂[1] | C₁₀H₁₂Br₂ |
| Molecular Weight | 263.96 g/mol [1] | 292.01 g/mol |
| Structure | A benzene ring with a bromine atom and a 2-bromoethyl group at the 1 and 3 positions, respectively. | A benzene ring with two bromoethyl groups at the 1 and 3 positions. |
| Types of Bromine Atoms | Aryl bromide and primary alkyl bromide | Two benzylic-like primary alkyl bromides |
Reactivity in Cross-Linking
The efficacy of a cross-linking agent is largely determined by the reactivity of its functional groups. In this case, the reactivity of the bromine atoms is the key determinant.
1,3-bis(bromoethyl)benzene: This molecule possesses two bromoethyl groups where the bromine atoms are in a benzylic-like position. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This enhanced reactivity is due to the stabilization of the carbocation intermediate (in SN1) or the transition state (in SN2) by the adjacent benzene ring through resonance. This suggests that 1,3-bis(bromoethyl)benzene can readily react with nucleophilic sites on polymer chains (such as amines, hydroxyls, or thiols) to form stable cross-links.
This compound: This compound has two different types of bromine atoms:
-
Aryl bromide: The bromine atom is directly attached to the benzene ring. Aryl halides are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups on the ring or under harsh reaction conditions (e.g., high temperature and pressure, or with specific catalysts).
-
Primary alkyl bromide: The bromine atom is on an ethyl chain. While more reactive than the aryl bromide, it is less reactive than a benzylic bromide.
This difference in reactivity implies that achieving a high degree of cross-linking with this compound would likely require more forcing reaction conditions compared to 1,3-bis(bromoethyl)benzene. However, the differential reactivity could potentially be exploited for a stepwise cross-linking process.
Performance Data in Polymer Systems
Quantitative data on the performance of these cross-linkers is crucial for their practical application.
1,3-bis(bromoethyl)benzene:
Limited experimental data is available for the performance of 1,3-bis(bromoethyl)benzene as a cross-linking agent in specific polymer systems. One study reports its use in polystyrene and epoxy resins with the following outcomes:
| Polymer System | Cross-linker Concentration (wt%) | Cross-link Density (mol/cm³) | Improvement in Thermal Stability (°C) |
| Polystyrene | 0.5 - 2.0 | 2.1 - 5.8 x 10⁻⁴ | 25 - 45 |
| Epoxy Resin | 2.0 - 5.0 | Up to 8.9 x 10⁻⁴ | Not Reported |
Note: This data is derived from a single source and should be considered as indicative. Further experimental validation is recommended.
This compound:
As of the latest literature review, no specific experimental data on the cross-linking performance of this compound, such as gel time, cross-link density, or the mechanical and thermal properties of the resulting cross-linked polymers, has been found.
Experimental Protocols
The following is a general experimental protocol for polymer cross-linking using brominated aromatic compounds. This protocol should be adapted and optimized based on the specific polymer, solvent, and desired degree of cross-linking.
Materials:
-
Polymer with nucleophilic functional groups (e.g., amine, hydroxyl, thiol)
-
Cross-linking agent (this compound or 1,3-bis(bromoethyl)benzene)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Polymer Dissolution: Dissolve the polymer in the chosen anhydrous solvent under an inert atmosphere.
-
Base Addition: Add the non-nucleophilic base to the polymer solution. The amount of base should be at least stoichiometrically equivalent to the moles of bromine atoms in the cross-linker to neutralize the HBr byproduct.
-
Cross-linker Addition: Dissolve the cross-linking agent in a small amount of the anhydrous solvent and add it dropwise to the stirred polymer solution at room temperature or an elevated temperature depending on the reactivity of the system.
-
Reaction: Stir the reaction mixture at the chosen temperature for a predetermined time (e.g., 2-24 hours). The progress of the cross-linking can be monitored by the increase in viscosity or the formation of a gel.
-
Work-up: Once the desired level of cross-linking is achieved, the reaction can be quenched by cooling or by adding a suitable reagent. The cross-linked polymer can be purified by precipitation in a non-solvent and washed to remove unreacted reagents and byproducts.
-
Drying: Dry the purified cross-linked polymer under vacuum until a constant weight is achieved.
Characterization:
-
Gel Content Determination: To quantify the extent of cross-linking.
-
Swelling Studies: To estimate the cross-link density.
-
Spectroscopy (FTIR, NMR): To confirm the formation of new chemical bonds.
-
Thermal Analysis (TGA, DSC): To evaluate the thermal stability and glass transition temperature of the cross-linked polymer.[2][3][4][5]
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Mechanical Testing: To determine the effect of cross-linking on the mechanical properties such as tensile strength and modulus.[5][6]
Visualizations
Chemical Structures
Caption: Molecular structures of the two cross-linking agents.
Generalized Cross-Linking Workflow
Caption: A typical experimental workflow for polymer cross-linking.
Reactivity Comparison
Caption: Relative expected reactivity in cross-linking reactions.
Conclusion
For applications requiring efficient and rapid cross-linking under mild conditions, 1,3-bis(bromoethyl)benzene is theoretically the superior choice due to the higher reactivity of its benzylic-like bromine atoms. The available, albeit limited, experimental data supports its efficacy in enhancing the properties of polymers like polystyrene.
This compound presents an interesting case for potential stepwise or controlled cross-linking due to the differential reactivity of its two bromine atoms. However, the lack of experimental data on its cross-linking performance necessitates further research to validate its utility. Researchers and drug development professionals are advised to conduct preliminary feasibility studies to determine the optimal reaction conditions and to characterize the properties of the resulting cross-linked materials when considering this compound.
References
- 1. This compound | 40422-70-6 | QBA42270 [biosynth.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Bromo-3-(2-bromoethyl)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of the isomers of 1-bromo-3-(2-bromoethyl)benzene. The analysis focuses on the distinct reactivity profiles of the different carbon-bromine bonds present in these structures: aromatic, primary aliphatic, and benzylic. The discussion is supported by established principles of organic chemistry, with generalized experimental protocols provided for key transformations.
Introduction to the Isomers
The core structure, this compound, belongs to a family of isomers characterized by the positions of the bromo and bromoethyl groups on the benzene ring. For a comprehensive comparison, we will consider three positional isomers and one structural isomer, each possessing unique reactive sites.
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Positional Isomers : These isomers differ in the substitution pattern on the aromatic ring.
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1-Bromo-2-(2-bromoethyl)benzene (ortho)
-
This compound (meta)
-
1-Bromo-4-(2-bromoethyl)benzene (para)
-
-
Structural Isomer : This isomer differs in the location of the bromine on the ethyl side chain.
-
1-Bromo-3-(1-bromoethyl)benzene
-
These molecules feature up to three distinct types of C-Br bonds, whose reactivity differs substantially:
-
Aromatic Bromine (Csp²-Br) : The bromine atom is directly attached to the benzene ring.
-
Primary Aliphatic Bromine (Csp³-Br) : The bromine is attached to a primary carbon on the ethyl side chain (-CH₂-Br).
-
Benzylic Bromine (Csp³-Br) : The bromine is attached to the carbon adjacent to the benzene ring (-CH(Br)-).[1][2]
Below is a diagram illustrating the isomers and the key reactive sites.
Caption: Key isomers and types of reactive carbon-bromine bonds.
Comparative Reactivity Analysis
The reactivity of each bromine atom is dictated by its electronic and steric environment. The benzylic bromine is significantly more reactive than the primary aliphatic bromine, while the aromatic bromine is the most inert under standard nucleophilic substitution conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary transformation for alkyl halides. The mechanism and rate of these reactions are highly dependent on the nature of the C-Br bond.
-
Benzylic Bromide : The C-Br bond at the benzylic position is highly susceptible to nucleophilic substitution. It can proceed via both Sₙ1 and Sₙ2 pathways.[3][4]
-
Sₙ1 Mechanism : The loss of the bromide ion generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent benzene ring, significantly lowering the activation energy for its formation.[1][3] Reactions in polar, protic solvents (e.g., water, ethanol) favor this pathway.[5]
-
Sₙ2 Mechanism : While the Sₙ1 pathway is often favored, strong nucleophiles in polar aprotic solvents can lead to an Sₙ2 reaction. The rate of Sₙ2 reactions at the benzylic position is accelerated (relative to a non-benzylic secondary halide) because the pi system of the benzene ring helps to stabilize the transition state.[3]
-
-
Primary Aliphatic Bromide : This site reacts exclusively through the Sₙ2 mechanism .[6] Backside attack by a nucleophile displaces the bromide ion in a single, concerted step. The reaction is sensitive to steric hindrance and requires a strong nucleophile for reasonable reaction rates. It will not undergo an Sₙ1 reaction due to the high instability of a primary carbocation.
-
Aromatic Bromide : This bond is generally unreactive towards Sₙ1 and Sₙ2 conditions.[7] The Sₙ2 backside attack is blocked by the benzene ring, and the Sₙ1 pathway is disfavored due to the instability of the aryl cation.[8] Reaction can only be forced under specific, often harsh, conditions via two main mechanisms:
-
Nucleophilic Aromatic Substitution (SₙAr) : This requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[7][9][10] The bromoethyl group is not a strong activating or deactivating group, so SₙAr at this site is highly unlikely.
-
Elimination-Addition (Benzyne Mechanism) : This occurs in the presence of an exceptionally strong base, such as sodium amide (NaNH₂).[7][11]
-
The stark difference in reactivity allows for selective substitution reactions. For instance, treating this compound with a typical nucleophile like sodium cyanide will result in substitution occurring exclusively at the primary aliphatic position.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. philadelphia.edu.jo [philadelphia.edu.jo]
- 11. m.youtube.com [m.youtube.com]
Spectroscopic Analysis for the Structural Confirmation of 1-Bromo-3-(2-bromoethyl)benzene and Its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques to definitively identify 1-Bromo-3-(2-bromoethyl)benzene and distinguish it from its structural isomers. Detailed experimental protocols and predicted data, based on established spectroscopic principles, are presented to aid in this critical analytical process.
The structural elucidation of organic molecules relies on a synergistic application of various spectroscopic methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's atomic arrangement and connectivity. This guide will systematically explore the expected spectroscopic signatures for this compound and its ortho and para isomers, highlighting the key differentiating features.
Comparative Spectroscopic Data
The following tables summarize the predicted and, where available, experimental spectroscopic data for this compound and its key isomers: 1-Bromo-2-(2-bromoethyl)benzene and 1-Bromo-4-(2-bromoethyl)benzene. These values are essential for a direct comparison with experimentally obtained spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | -CH₂-Ar (δ, ppm, Multiplicity, J in Hz) | -CH₂-Br (δ, ppm, Multiplicity, J in Hz) |
| This compound | ~7.4 (m, 1H), ~7.3 (m, 1H), ~7.2 (m, 2H) | ~3.1 (t, J=7.5 Hz, 2H) | ~3.6 (t, J=7.5 Hz, 2H) |
| 1-Bromo-2-(2-bromoethyl)benzene | ~7.6 (dd, 1H), ~7.3 (m, 2H), ~7.1 (td, 1H) | ~3.3 (t, J=7.0 Hz, 2H) | ~3.7 (t, J=7.0 Hz, 2H) |
| 1-Bromo-4-(2-bromoethyl)benzene | ~7.4 (d, J=8.5 Hz, 2H), ~7.1 (d, J=8.5 Hz, 2H) | ~3.1 (t, J=7.5 Hz, 2H) | ~3.6 (t, J=7.5 Hz, 2H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)
| Compound | Aromatic Carbons (δ, ppm) | -CH₂-Ar (δ, ppm) | -CH₂-Br (δ, ppm) |
| This compound | ~141.5, 131.0, 130.5, 129.5, 127.0, 122.5 | ~38.0 | ~32.5 |
| 1-Bromo-2-(2-bromoethyl)benzene | ~139.0, 133.0, 131.5, 128.0, 127.5, 124.0 | ~39.0 | ~33.0 |
| 1-Bromo-4-(2-bromoethyl)benzene | ~138.0, 132.0 (2C), 130.5 (2C), 121.0 | ~38.0 | ~32.0 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C=C (Aromatic) | C-H (Aliphatic) | C-Br Stretch | Out-of-Plane Bending |
| This compound | 3100-3000 | 1600-1450 | 2960-2850 | 700-500 | ~880, ~780, ~680 |
| 1-Bromo-2-(2-bromoethyl)benzene | 3100-3000 | 1600-1450 | 2960-2850 | 700-500 | ~750 |
| 1-Bromo-4-(2-bromoethyl)benzene | 3100-3000 | 1600-1450 | 2960-2850 | 700-500 | ~820 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 262, 264, 266 (M⁺, M⁺+2, M⁺+4) | 183, 185 ([M-Br]⁺), 104 ([M-Br-HBr]⁺), 91 ([C₇H₇]⁺) |
| 1-Bromo-2-(2-bromoethyl)benzene | 262, 264, 266 (M⁺, M⁺+2, M⁺+4) | 183, 185 ([M-Br]⁺), 104 ([M-Br-HBr]⁺), 91 ([C₇H₇]⁺) |
| 1-Bromo-4-(2-bromoethyl)benzene | 262, 264, 266 (M⁺, M⁺+2, M⁺+4) | 183, 185 ([M-Br]⁺), 104 ([M-Br-HBr]⁺), 91 ([C₇H₇]⁺) |
Note: The presence of two bromine atoms leads to a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with relative intensities corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
To obtain high-quality spectroscopic data for structural confirmation, the following detailed methodologies are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a 30° pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 45° pulse angle with a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several thousand) for adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of any impurities.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Pay close attention to the isotopic distribution of bromine-containing fragments.
Analytical Workflow and Logic
The systematic approach to confirming the structure of "this compound" involves a logical progression of spectroscopic analyses. The following diagram illustrates this workflow.
Caption: Workflow for the spectroscopic confirmation of this compound.
By systematically applying these spectroscopic methods and comparing the acquired data with the provided reference information, researchers can confidently confirm the structure of this compound and its derivatives, ensuring the integrity of their research and development efforts.
The Untapped Potential of 1-Bromo-3-(2-bromoethyl)benzene: A Comparative Outlook on a Niche Bifunctional Building Block
For researchers, scientists, and drug development professionals, the strategic selection of bifunctional building blocks is a critical step in the synthesis of complex molecular architectures. While a vast array of such linkers are well-characterized, certain molecules, like 1-Bromo-3-(2-bromoethyl)benzene, remain in the periphery of mainstream synthetic chemistry. This guide provides a comparative perspective on this compound, exploring its potential applications and contrasting it with more established alternatives, even in the absence of extensive experimental data on the title compound itself.
This compound is a bifunctional organic molecule featuring two distinct reactive sites: an aryl bromide and a primary alkyl bromide, arranged in a meta-substitution pattern on a benzene ring. This unique arrangement offers the potential for sequential and site-selective reactions, making it an intriguing, albeit underutilized, building block for the synthesis of diverse chemical entities.
Conceptual Reactivity and Potential Applications
The two bromine atoms in this compound exhibit differential reactivity. The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions, while the aryl bromide is amenable to a variety of transition metal-catalyzed cross-coupling reactions. This disparity in reactivity allows for a stepwise functionalization strategy.
A potential synthetic workflow could involve the initial reaction of the more labile ethyl bromide group with a nucleophile, followed by a subsequent cross-coupling reaction at the aryl bromide position. This approach enables the introduction of two different functionalities onto the benzene core in a controlled manner.
Caption: A conceptual workflow for the sequential functionalization of this compound.
This meta-substitution pattern is particularly relevant in the synthesis of certain bioactive molecules and materials where precise substituent placement is crucial for function.
Comparison with Alternative Bifunctional Building Blocks
| Building Block | Reactive Groups | Substitution Pattern | Key Advantages | Potential Limitations |
| This compound | Aryl Bromide, Alkyl Bromide | Meta | Differential reactivity allowing for sequential functionalization. | Lack of extensive documentation and experimental data. |
| 1,3-Dibromobenzene | Two Aryl Bromides | Meta | Both sites available for cross-coupling; useful for symmetrical additions. | Difficult to achieve selective mono-functionalization. |
| 1-Bromo-3-(bromomethyl)benzene | Aryl Bromide, Benzylic Bromide | Meta | Benzylic bromide is highly reactive towards nucleophiles. | Potential for over-reactivity or side reactions at the benzylic position. |
| (2-Bromoethyl)benzene | Alkyl Bromide | N/A | A simple monofunctional building block for introducing a phenethyl group.[1][2] | Lacks a second handle for further diversification on the aromatic ring. |
Experimental Protocols for Analogous Reactions
Although specific protocols for this compound are scarce, established methodologies for the individual reaction types on similar substrates can serve as a starting point for its synthetic exploration.
General Protocol for Nucleophilic Substitution on the Ethyl Bromide
This hypothetical protocol is based on standard procedures for SN2 reactions with primary alkyl bromides.
Objective: To selectively substitute the bromine on the ethyl chain of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
A polar aprotic solvent (e.g., Acetonitrile or DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), if necessary
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the nucleophile (1.1 - 1.5 eq) and the base (if required).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove the solvent and excess reagents.
-
Purify the product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling on the Aryl Bromide
This predictive protocol is based on well-established Suzuki-Miyaura coupling conditions for aryl bromides.
Objective: To perform a Suzuki-Miyaura cross-coupling reaction on the aryl bromide of the product from the nucleophilic substitution step.
Materials:
-
3-Bromo-phenethyl derivative (from the previous step)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a degassed reaction vessel, add the 3-bromo-phenethyl derivative (1.0 eq), the arylboronic acid/ester (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the final product by column chromatography or recrystallization.
Caption: A decision-making diagram for selecting a suitable bifunctional building block.
Conclusion
This compound represents a bifunctional building block with considerable synthetic potential, particularly for the construction of meta-disubstituted phenethyl derivatives through sequential, orthogonal reactions. While the lack of extensive experimental data necessitates a degree of exploratory work, the predictable reactivity of its functional groups suggests it could be a valuable tool in the synthetic chemist's arsenal. In contrast to more common symmetrical building blocks like 1,3-dibromobenzene, it offers a clear pathway for the controlled introduction of two different substituents. Further research into the reaction kinetics and scope of this compound is warranted to fully elucidate its utility and establish its place among the diverse family of bifunctional linkers.
References
Navigating the Synthetic Landscape of 1-Bromo-3-(2-bromoethyl)benzene: A Comparative Guide to Its Mechanistic Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules like 1-bromo-3-(2-bromoethyl)benzene is paramount for the strategic design of novel synthetic routes. This guide provides a comprehensive comparison of the mechanistic pathways involving this versatile reagent, supported by experimental data from analogous systems to illuminate its performance in key organic transformations.
This compound possesses two distinct reactive sites: a primary alkyl bromide on the ethyl side chain and an aryl bromide directly attached to the benzene ring. This duality allows for a range of selective transformations, including nucleophilic substitution, elimination, electrophilic aromatic substitution, and cross-coupling reactions. The selection of reaction conditions dictates which of these pathways is favored, offering a powerful tool for the synthesis of complex molecular architectures.
I. Reactions at the Bromoethyl Side Chain: A Competition Between Substitution and Elimination
The bromoethyl group of this compound is susceptible to both nucleophilic substitution and base-induced elimination reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base and the reaction conditions.
Nucleophilic Substitution: In the presence of a good nucleophile, the primary alkyl bromide readily undergoes S(_N)2 reactions. This pathway is favored by weakly basic nucleophiles and polar aprotic solvents.
Elimination: Strong, sterically hindered bases favor the E2 elimination pathway, leading to the formation of 3-bromostyrene. The use of bulky bases can further enhance the selectivity for the less substituted alkene (Hofmann product), although with a primary alkyl halide, the Zaitsev product is typically favored.[1][2]
Comparative Performance Data (Analogous Systems)
| Reaction Type | Reagent | Product | Typical Yield (%) | Reference |
| S(_N)2 | Sodium methoxide in methanol | Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate (from reaction with methyl cyanoacetate) | 98 | [3] |
| E2 | Strong Base | Styrene | High | General Knowledge |
II. Reactions at the Aromatic Ring: Electrophilic Substitution and Cross-Coupling
The bromine atom on the aromatic ring is significantly less reactive towards traditional nucleophilic substitution but serves as a key handle for electrophilic aromatic substitution and various cross-coupling reactions.
Electrophilic Aromatic Substitution: The bromo and ethyl substituents are both ortho-, para-directing groups.[4][5] However, the bromine atom is a deactivating group, while the ethyl group is an activating group. Therefore, the activating effect of the ethyl group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Steric hindrance from the bromoethyl group may influence the regioselectivity.
Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6][7] These reactions are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the bromine atom can facilitate the initial oxidative addition step in the catalytic cycle.[7]
Comparative Catalyst Performance in Cross-Coupling (General Trends)
The choice of catalyst and ligands is crucial for the success of cross-coupling reactions. The following table provides a general comparison of common palladium catalysts used for reactions involving aryl bromides.
| Coupling Reaction | Catalyst System | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF | 80-110 | 70-95 |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene, THF | 80-110 | 70-90 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | 25-80 | 65-95 |
III. Experimental Protocols
The following are generalized experimental protocols for key reactions involving substrates analogous to this compound. These should be adapted and optimized for the specific target molecule.
Protocol 1: General Procedure for N-Alkylation (S(_N)2 Reaction)
This protocol is based on the N-alkylation of a primary amine with (1-bromoethyl)benzene-d3.[8]
-
Preparation: In a dry round-bottom flask, dissolve the primary amine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add this compound (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 70°C under a reflux condenser.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then washed with a saturated aqueous NaHCO₃ solution and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: General Procedure for Elimination (E2 Reaction)
This is a general procedure for an E2 reaction using a strong base.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a strong base, for example, potassium hydroxide (2.0 eq).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or GC to observe the formation of the styrene derivative.
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by distillation or column chromatography.
IV. Visualizing Reaction Mechanisms and Workflows
To further elucidate the chemical transformations discussed, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.
Caption: The concerted S(_N)2 mechanism at the bromoethyl side chain.
Caption: The concerted E2 elimination mechanism leading to a styrene derivative.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for conducting organic synthesis reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 1-Bromo-3-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on 1-Bromo-3-(2-bromoethyl)benzene. Due to the absence of specific published kinetic data for this compound, this document leverages established principles of physical organic chemistry and presents data from analogous compounds to offer a predictive comparison. We will analyze the distinct reactivity of the two bromine-substituted sites within the molecule and compare its expected performance with alternative substrates.
Analysis of Reactive Sites
The molecule this compound features two carbon-bromine bonds with significantly different chemical properties:
-
Primary Alkyl Halide: The bromine atom on the ethyl side chain (-CH₂CH₂Br) is attached to a primary carbon. This site is sterically accessible and is expected to undergo nucleophilic substitution primarily through a bimolecular (Sₙ2) mechanism.[1][2] The rate of this reaction will be dependent on the concentrations of both the substrate and the attacking nucleophile.[2][3]
-
Aryl Halide: The bromine atom attached directly to the benzene ring is an aryl halide. Nucleophilic substitution at this position is generally disfavored under standard Sₙ1 or Sₙ2 conditions.[4] The sp² hybridization of the carbon and the delocalized π-electron system of the benzene ring make the C-Br bond stronger and less susceptible to backside attack required for an Sₙ2 reaction.[4] Substitution would require harsh conditions and a different mechanism, such as nucleophilic aromatic substitution (SₙAr), which is not typically observed without strong electron-withdrawing groups ortho or para to the leaving group.
Therefore, for typical kinetic analysis of nucleophilic substitution, the reaction at the primary alkyl halide position is the focus of this guide.
Figure 1: Comparison of the two potential reactive sites in this compound.
Comparative Kinetic Data
To contextualize the expected reactivity of this compound, the following table presents hypothetical and literature-derived kinetic data for its reaction compared to structurally similar substrates. The comparison highlights the differences between a primary alkyl halide, a highly reactive benzylic halide, and a non-reactive aryl halide. Benzylic halides react much faster than primary alkyl halides in Sₙ2 reactions because the benzene ring can stabilize the transition state through π-orbital overlap.[4][5] They are also significantly more reactive in Sₙ1 reactions due to the formation of a resonance-stabilized benzylic carbocation.[5][6]
| Substrate | Nucleophile | Solvent | Dominant Mechanism | Relative Rate Constant (k_rel) |
| This compound | N₃⁻ | Acetone | Sₙ2 | ~ 1 (Predicted) |
| 1-Bromobutane | N₃⁻ | Acetone | Sₙ2 | 1 |
| Benzyl Bromide | N₃⁻ | Acetone | Sₙ2 | ~ 200 |
| Bromobenzene | N₃⁻ | Acetone | No Reaction | << 1 |
| This compound | H₂O | Formic Acid | Sₙ1 | Very Slow (Predicted) |
| tert-Butyl Bromide | H₂O | Formic Acid | Sₙ1 | 1 |
| (1-Bromoethyl)benzene | H₂O | Formic Acid | Sₙ1 | ~ 600 |
Note: Relative rates are estimates based on typical substrate reactivity patterns. Absolute rates depend heavily on temperature and specific reaction conditions.
Reaction Mechanism and Experimental Workflow
The nucleophilic substitution at the primary carbon of this compound is predicted to proceed via a concerted Sₙ2 mechanism.
The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step process.[2] The incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This leads to a high-energy transition state where the carbon is partially bonded to both the nucleophile and the leaving group, resulting in an inversion of stereochemistry at the reaction center.[2]
Figure 2: The concerted Sₙ2 mechanism expected for the primary bromide.
A generalized workflow for determining the kinetics of the substitution reaction involves monitoring the change in concentration of a reactant or product over time.
Figure 3: A generalized workflow for the experimental determination of reaction kinetics.
Experimental Protocols
The following is a generalized protocol for determining the second-order rate constant for the reaction of this compound with a nucleophile like sodium azide (NaN₃) in acetone.
Objective: To determine the rate law and rate constant for the nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Volumetric flasks, pipettes, burette
-
Constant temperature bath
-
Reaction vessel with a sampling port
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID, or an HPLC with a UV detector)
-
Internal standard (e.g., naphthalene)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in acetone in a volumetric flask. Include a known concentration of an internal standard.
-
Prepare a stock solution of sodium azide of known concentration (e.g., 0.1 M) in acetone in a separate volumetric flask.
-
-
Reaction Setup:
-
Place the reaction vessel in a constant temperature bath set to the desired temperature (e.g., 50 °C).
-
Add a known volume of the sodium azide solution to the reaction vessel and allow it to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
To initiate the reaction, rapidly add a known volume of the substrate stock solution to the reaction vessel. Start a timer immediately (t=0).
-
At regular, recorded time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a large volume of cold solvent (e.g., cold acetone or water).
-
-
Analysis:
-
Analyze each quenched sample using an appropriate chromatographic technique (e.g., GC-FID).
-
Quantify the concentration of the remaining this compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Processing:
-
The reaction is expected to be second order overall (first order in substrate and first order in nucleophile).
-
For a second-order reaction with initial concentrations [A]₀ and [B]₀, the integrated rate law is: kt = 1/([B]₀-[A]₀) * ln( ([A]₀[B]) / ([B]₀[A]) )
-
Plot the term ln( ([A]₀[B]) / ([B]₀[A]) ) against time. The slope of the resulting straight line will be k * ([B]₀-[A]₀), from which the second-order rate constant, k, can be calculated.
-
This protocol provides a framework for obtaining the quantitative data necessary to evaluate the reactivity of this compound and validate the predictions made in this guide.
References
Comparison of synthetic routes to access "1-Bromo-3-(2-bromoethyl)benzene"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for accessing 1-bromo-3-(2-bromoethyl)benzene, a key building block in the development of various pharmaceutical and agrochemical agents. The routes are evaluated based on factors such as the number of steps, availability of starting materials, reaction yields, and overall efficiency. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Bromination of Alcohol | Route 2: Hydrobromination of Alkene |
| Starting Material | 2-(3-Bromophenyl)ethanol | 3-Bromobenzaldehyde |
| Number of Steps | 1 | 2 |
| Key Reagents | Phosphorus tribromide (PBr₃) | Methyltriphenylphosphonium bromide, n-Butyllithium, Hydrogen bromide, Radical Initiator (e.g., AIBN) or Acetic Acid/Air |
| Overall Yield | Good to Excellent (typically >80%) | Moderate to Good (variable depending on Wittig and hydrobromination efficiency) |
| Key Advantages | - Single-step synthesis- Readily available starting material | - Milder conditions for the final step may be possible |
| Key Disadvantages | - PBr₃ is corrosive and moisture-sensitive | - Two-step process- Wittig reaction can have variable yields- Hydrobromination of styrenes can have selectivity issues |
Synthetic Route Overviews
The two most viable synthetic pathways to this compound are outlined below. Route 1 offers a direct, single-step conversion from a commercially available alcohol, while Route 2 involves a two-step sequence starting from an aldehyde.
Caption: Comparison of two synthetic routes to the target molecule.
Data Presentation
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.
| Route | Step | Reaction | Starting Material | Reagents | Conditions | Time | Yield (%) | Reference |
| 1 | 1 | Bromination of Alcohol | 2-(3-Bromophenyl)ethanol | PBr₃, CH₂Cl₂ | 0 °C to rt | 3 h | ~85-95% (estimated based on similar reactions) | [1][2][3] |
| 2 | 1 | Wittig Reaction | 3-Bromobenzaldehyde | Ph₃PCH₃Br, n-BuLi, THF | rt | 12 h | ~70-85% (estimated based on similar reactions) | [4][5] |
| 2 | 2 | Anti-Markovnikov Hydrobromination | 3-Bromostyrene | HBr (33% in AcOH), Hexane | 0 °C | 2 h | Good to Excellent Selectivity | [6] |
| 2 | 2 (alternative) | Anti-Markovnikov Hydrobromination | 3-Bromostyrene | HBr (sat. in Toluene), AIBN | 0 °C | 2 h | 96% (for a similar substrate) | [6] |
Experimental Protocols
Route 1: Bromination of 2-(3-Bromophenyl)ethanol
This one-step synthesis involves the direct conversion of a primary alcohol to the corresponding alkyl bromide using phosphorus tribromide.
Caption: Workflow for the bromination of 2-(3-bromophenyl)ethanol.
Materials:
-
2-(3-Bromophenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-(3-bromophenyl)ethanol (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (0.4 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Two-Step Synthesis from 3-Bromobenzaldehyde
This route involves an initial Wittig reaction to form the styrene intermediate, followed by an anti-Markovnikov hydrobromination.
Step 2a: Wittig Reaction to form 3-Bromostyrene
Caption: Workflow for the Wittig reaction to synthesize 3-bromostyrene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Bromobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq) is added dropwise to generate the ylide (a color change to deep orange/red is typically observed).
-
A solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 3-bromostyrene.
Step 2b: Anti-Markovnikov Hydrobromination of 3-Bromostyrene
Caption: Workflow for the anti-Markovnikov hydrobromination of 3-bromostyrene.
Materials:
-
3-Bromostyrene
-
Hexane
-
Hydrogen bromide (33% in acetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
3-Bromostyrene (1.0 eq) is dissolved in hexane in a round-bottom flask.
-
Air is passed through the solution for approximately 1 hour to ensure oxygen saturation, which can initiate the radical reaction.[6]
-
The solution is cooled to 0 °C in an ice bath.
-
Hydrogen bromide in acetic acid (2.0 eq) is added dropwise to the stirred solution.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification by chromatography may be necessary.
Alternative Procedure with AIBN:
-
Dissolve 3-bromostyrene (1.0 eq) in toluene.
-
Add azobisisobutyronitrile (AIBN, ~13 mol%).
-
Cool to 0 °C and saturate the solution with HBr gas or use a saturated solution of HBr in toluene.
-
Stir at 0 °C for 2 hours.
-
Work-up as described above. This method has been shown to give high yields for similar substrates.[6]
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the specific requirements of the researcher.
-
Route 1 is highly advantageous due to its single-step nature and the commercial availability of the starting material, 2-(3-bromophenyl)ethanol. This route is likely to be more time and resource-efficient for the direct synthesis of the target molecule.
-
Route 2 provides a valuable alternative, particularly if 3-bromobenzaldehyde is a more readily available or cost-effective starting material in a particular laboratory setting. While it involves an additional step, the individual reactions are standard transformations in organic synthesis. Careful optimization of the Wittig and hydrobromination steps is necessary to maximize the overall yield.
Researchers should consider the cost and availability of starting materials, their experience with the required reagents and techniques, and the desired scale of the synthesis when selecting the most appropriate route.
References
A Comparative Guide to the Synthesis of 1-Bromo-3-(2-bromoethyl)benzene: A Novel Approach Versus a Classic Strategy
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-Bromo-3-(2-bromoethyl)benzene is a valuable building block in the construction of more complex molecules. This guide provides a comparative analysis of a proposed new synthetic method for this compound against a well-established alternative, offering insights into their respective advantages and disadvantages.
A Proposed New Synthetic Route: Bromination of 3-Bromophenylethanol
A promising and straightforward approach to the synthesis of this compound involves the direct bromination of the corresponding alcohol, 3-bromophenylethanol. This method, while based on a classic transformation, represents a novel application for the synthesis of this specific target molecule. The precursor, 3-bromophenylethanol, can be synthesized with a good yield of approximately 85.5% from the reduction of methyl 3-bromophenylacetate.
The conversion of the alcohol to the alkyl bromide can be achieved using various established brominating agents. This proposed method offers the potential for high yields and straightforward purification.
Alternative Synthetic Method: Anti-Markovnikov Hydrobromination of 3-Bromostyrene
A well-documented and efficient alternative for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to 3-bromostyrene. This reaction typically proceeds via a free-radical mechanism, often initiated by peroxides or UV light, to yield the desired terminal bromide. Scalable, initiator-free protocols have been developed for the anti-Markovnikov hydrobromination of styrenes, with reports of excellent selectivity for meta-substituted styrenes. The synthesis of the starting material, bromostyrene, can be achieved in high yields, around 95%.
Performance Comparison
The following table summarizes the key performance indicators for the proposed new method and the established alternative.
| Metric | Proposed New Method (from 3-Bromophenylethanol) | Alternative Method (from 3-Bromostyrene) |
| Starting Material | 3-Bromophenylethanol | 3-Bromostyrene |
| Key Transformation | Nucleophilic Substitution | Free-Radical Addition |
| Number of Steps (from common precursors) | 2 | 1 |
| Typical Reagents | PBr₃, HBr, or CBr₄/PPh₃ | HBr, Radical Initiator (optional) |
| Reported/Estimated Yield | Good to High (estimated) | High (up to 90% for similar substrates)[1] |
| Reaction Time | Varies (typically a few hours) | ~2 hours[1] |
| Selectivity | High for the desired bromide | High for anti-Markovnikov product[1][2] |
| Key Advantages | Utilizes a common and reliable transformation. | Direct, one-step synthesis from the styrene. |
| Potential Disadvantages | Requires synthesis of the starting alcohol. | Handling of gaseous HBr may be required. |
Experimental Protocols
Proposed New Method: Bromination of 3-Bromophenylethanol
Objective: To synthesize this compound from 3-bromophenylethanol.
Materials:
-
3-Bromophenylethanol
-
Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (using PBr₃):
-
In a round-bottom flask under an inert atmosphere, dissolve 3-bromophenylethanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring it over ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Alternative Method: Anti-Markovnikov Hydrobromination of 3-Bromostyrene
Objective: To synthesize this compound from 3-bromostyrene.
Materials:
-
3-Bromostyrene
-
Hydrogen bromide solution in acetic acid (e.g., 33% v/v)[1]
-
Hexane[1]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (based on a scalable, initiator-free protocol): [1]
-
In a suitable reaction vessel, dissolve 3-bromostyrene in hexane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of hydrogen bromide in acetic acid (approximately 2 equivalents) dropwise with vigorous stirring.[1]
-
Continue stirring at 0 °C for approximately 2 hours, monitoring the reaction by TLC.[1]
-
Upon completion, carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the workup and purification of the synthesized this compound.
Caption: General experimental workup and purification workflow.
Conclusion
Both the proposed synthesis via bromination of 3-bromophenylethanol and the alternative anti-Markovnikov hydrobromination of 3-bromostyrene present viable routes to this compound. The choice of method will likely depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The anti-Markovnikov addition offers a more direct, one-step approach, which could be advantageous for its atom economy and potentially simpler procedure. However, the proposed method relies on a very common and well-understood transformation, which may be preferable in certain contexts. Further experimental validation of the proposed method is warranted to fully assess its efficiency and scalability in comparison to the established alternative.
References
Reactivity Face-Off: 1-Bromo-3-(2-bromoethyl)benzene vs. its Chloro-Analogue in Palladium-Catalyzed Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. A critical decision in designing these synthetic routes is the choice of the aryl halide precursor. This guide provides an in-depth comparison of the expected reactivity between 1-Bromo-3-(2-bromoethyl)benzene and its chloro-analogue, 1-Chloro-3-(2-chloroethyl)benzene, in several key coupling reactions. This analysis is based on established principles of aryl halide reactivity and supported by generalized experimental data.
While direct comparative studies on these specific substrates are not extensively documented, a clear and predictable difference in their reactivity can be drawn from the fundamental principles of organometallic chemistry. Generally, in palladium-catalyzed coupling reactions, the reactivity of aryl halides follows the order: I > Br > OTf > Cl.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
The Decisive Factor: The Carbon-Halogen Bond
The superior reactivity of aryl bromides over aryl chlorides stems from the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.[1] A lower bond dissociation energy facilitates the cleavage of the C-Br bond during the initial oxidative addition of the aryl halide to the palladium(0) catalyst, leading to faster reaction rates and often allowing for milder reaction conditions.[1]
Consequently, for this compound, the C(sp²)-Br bond on the aromatic ring is the primary site for oxidative addition in typical cross-coupling reactions. The C(sp³)-Br bond on the ethyl side chain is generally not reactive under these conditions and would require different reaction conditions, such as nucleophilic substitution. This guide will focus on the reactivity of the aryl-halide bond.
Comparative Performance in Key Coupling Reactions
The following sections provide a comparative overview of the expected performance of this compound and its chloro-analogue in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Table 1: Expected Reactivity Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
| Parameter | This compound | 1-Chloro-3-(2-chloroethyl)benzene (Predicted) |
| Reaction Temperature | Typically room temperature to moderate heating (e.g., 80 °C).[2] | Generally requires higher temperatures (e.g., >100 °C).[3][4] |
| Catalyst Loading | Lower catalyst loadings are often sufficient. | May require higher catalyst loadings. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are often effective.[5] | Often requires more specialized, bulky, and electron-rich ligands (e.g., SPhos, XPhos) to facilitate the more difficult oxidative addition.[6] |
| Reaction Time | Shorter reaction times are generally expected. | Longer reaction times are typically necessary for comparable yields. |
| Yield | Generally high yields are achievable under standard conditions. | Yields may be lower, and more optimization is often required to achieve high conversion.[3] |
Table 2: Expected Reactivity Comparison in Heck Coupling
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.
| Parameter | This compound | 1-Chloro-3-(2-chloroethyl)benzene (Predicted) |
| Reaction Temperature | Can often be achieved at moderate temperatures (e.g., 80-120 °C).[7][8] | Typically requires higher temperatures (e.g., >120 °C).[9][10] |
| Catalyst System | A variety of palladium sources and phosphine ligands are effective. | Often necessitates the use of highly active catalyst systems, such as those based on N-heterocyclic carbenes (NHCs) or bulky phosphine ligands.[8][9] |
| Base | A range of organic and inorganic bases can be used. | Stronger bases may be required to promote the reaction. |
| Yield | Generally good to excellent yields. | Yields can be more variable and sensitive to reaction conditions.[11] |
Table 3: Expected Reactivity Comparison in Sonogashira Coupling
The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Parameter | This compound | 1-Chloro-3-(2-chloroethyl)benzene (Predicted) |
| Reaction Conditions | Typically proceeds under mild conditions, often at or slightly above room temperature.[12] | Requires more forcing conditions, including higher temperatures and potentially higher catalyst and copper co-catalyst loadings.[13][14] |
| Catalyst System | Standard Pd/phosphine catalysts with a copper(I) co-catalyst are generally effective. | May require specialized ligands to achieve efficient coupling. Copper-free conditions are often more challenging.[13][15] |
| Reaction Time | Relatively short reaction times. | Significantly longer reaction times are expected. |
| Yield | High yields are common. | Achieving high yields can be challenging, with side reactions being more prevalent.[14] |
Table 4: Expected Reactivity Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Interestingly, the general reactivity trend can sometimes differ from other coupling reactions. While the C-Br bond is still more reactive in the oxidative addition step, other factors can influence the overall catalytic cycle. However, for the purpose of this comparison, the initial reactivity trend is expected to hold.[16]
| Parameter | This compound | 1-Chloro-3-(2-chloroethyl)benzene (Predicted) |
| Reaction Temperature | Can often be performed at room temperature to moderate temperatures. | Usually requires elevated temperatures.[17] |
| Ligand Choice | A broad range of phosphine ligands can be effective. | Often requires specialized, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) to promote both oxidative addition and reductive elimination.[17] |
| Base | A variety of strong, non-nucleophilic bases can be used (e.g., NaOt-Bu, LHMDS). | Similar bases are used, but the choice can be more critical for achieving good catalytic turnover. |
| Yield | Generally high yields with a wide range of amines. | Yields are often highly dependent on the specific amine and the catalyst system employed. |
Visualizing the Workflow and Reactivity Principles
To further illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The weaker C-Br bond leads to a lower activation energy for oxidative addition.
Detailed Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Heck coupling reactions. These are intended as starting points, and optimization will likely be required for specific substrates.
Generalized Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, boronic acid, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Generalized Protocol for Heck Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF or NMP, 5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, aryl bromide, alkene, and base to the tube via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Note for Chloro-Analogue: For the corresponding reactions with 1-Chloro-3-(2-chloroethyl)benzene, it is recommended to start with higher temperatures, potentially higher catalyst loadings (up to 5 mol%), and to use a more robust ligand system, such as a bulky biarylphosphine ligand for Suzuki-Miyaura coupling or an N-heterocyclic carbene (NHC) ligand for Heck coupling.
Conclusion
In the direct comparison of this compound and its chloro-analogue, the bromo-compound is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its use will generally allow for milder reaction conditions, lower catalyst loadings, and shorter reaction times, leading to more efficient and cost-effective synthetic routes. While the chloro-analogue is a viable substrate, its successful implementation will likely require more rigorous optimization of reaction conditions and the use of more advanced and often more expensive catalyst systems to overcome the higher activation barrier of the C-Cl bond. The choice between the two will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic target.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heck Reaction—State of the Art [mdpi.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. research.rug.nl [research.rug.nl]
Elucidating Reaction Pathways of 1-Bromo-3-(2-bromoethyl)benzene via Isotopic Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of bifunctional molecules like 1-Bromo-3-(2-bromoethyl)benzene is paramount for predictable and efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the potential reaction pathways for this compound, leveraging the power of isotopic labeling to distinguish between competing mechanisms. We present supporting data from analogous systems, detailed experimental protocols, and clear visualizations to illuminate these pathways.
This compound possesses two distinct reactive sites: a primary alkyl bromide on the ethyl side chain and an aryl bromide on the benzene ring. This duality allows for a range of transformations, primarily nucleophilic substitution and elimination reactions at the side chain, and nucleophilic aromatic substitution or organometallic formations at the aromatic ring. Isotopic labeling serves as a powerful tool to probe the mechanisms of these reactions by tracking the fate of labeled atoms and measuring kinetic isotope effects (KIEs).
Reaction Pathways at the Ethyl Bromide Side Chain: SN2 vs. E2
The primary alkyl bromide of the 2-bromoethyl group is susceptible to attack by nucleophiles and bases, leading to a competition between substitution (SN2) and elimination (E2) reactions.
A bimolecular nucleophilic substitution (SN2) reaction involves a one-step mechanism where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a concerted fashion.[1][2] In contrast, a bimolecular elimination (E2) reaction also occurs in a single step, but involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) by a base, simultaneously forming a double bond and expelling the bromide ion.[3][4]
Deuterium labeling is a key technique to differentiate between these pathways. A primary kinetic isotope effect is observed in E2 reactions when a C-H bond at the β-position is replaced with a C-D bond, as this bond is broken in the rate-determining step.[5] For SN2 reactions, a smaller, secondary kinetic isotope effect may be observed when the hydrogen atoms on the carbon undergoing substitution (the α-carbon) are replaced with deuterium.[6]
Comparative Data for SN2 vs. E2 Reactions
| Parameter | SN2 Reaction | E2 Reaction |
| Reactant | This compound | This compound |
| Reagent | Strong Nucleophile (e.g., NaN3, NaCN) | Strong, Sterically Hindered Base (e.g., t-BuOK) |
| Isotopic Labeling | Deuterium at the α-carbon (C-1 of the ethyl group) | Deuterium at the β-carbon (C-2 of the ethyl group) |
| Expected KIE (kH/kD) | Small, secondary KIE (typically 0.95-1.15)[6] | Large, primary KIE (typically 3-8)[5] |
| Major Product | Substitution product (e.g., 1-Azido-3-(2-bromoethyl)benzene) | Elimination product (Styrene derivative)[7] |
Experimental Protocols
Protocol 1: Determination of Kinetic Isotope Effect for SN2/E2 Reactions
-
Synthesis of Labeled Substrate: Synthesize this compound and its deuterated analogue (either at the α or β position of the ethyl chain) using standard organic chemistry procedures.
-
Reactant Preparation: Prepare solutions of known concentrations of the unlabeled and labeled substrates and the chosen nucleophile/base (e.g., sodium ethoxide in ethanol) in a suitable solvent.[6]
-
Reaction Setup: In separate, sealed reaction vessels, mix the substrate (unlabeled or labeled) with the nucleophile/base solution at a constant temperature.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction (e.g., by adding a weak acid).
-
Analysis: Analyze the concentration of the starting material or the product in the quenched aliquots using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Rate Constant Calculation: Determine the rate constants (kH for the unlabeled substrate and kD for the labeled substrate) by plotting the concentration data against time and fitting to the appropriate rate law (second-order for both SN2 and E2).[6]
-
KIE Calculation: Calculate the kinetic isotope effect as the ratio kH/kD.[8]
Visualizing the Reaction Pathways
Caption: SN2 reaction pathway at the ethyl side chain.
Caption: E2 reaction pathway at the ethyl side chain.
Reaction Pathways at the Aryl Bromide Site: The Benzyne Mechanism
Aryl halides are generally unreactive towards nucleophilic substitution. However, under forcing conditions, such as in the presence of a very strong base like sodium amide (NaNH₂), a reaction can occur via an elimination-addition mechanism involving a highly reactive benzyne intermediate.[9][10]
Isotopic labeling is crucial for proving the existence of the benzyne intermediate. If the carbon atom attached to the bromine is labeled (e.g., with ¹³C or ¹⁴C), the incoming nucleophile in a direct substitution would only attach to that labeled carbon. However, if a benzyne intermediate is formed, the nucleophile can attack either of the two carbons of the former triple bond, leading to a mixture of products where the label appears in different positions.[10]
Comparative Data for Aryl Substitution
| Parameter | Direct Substitution (Hypothetical) | Benzyne Mechanism |
| Reactant | ¹³C-labeled this compound | ¹³C-labeled this compound |
| Reagent | Strong Base (e.g., NaNH₂) | Strong Base (e.g., NaNH₂) |
| Intermediate | Meisenheimer Complex (for SNAr) | Benzyne |
| Product(s) | Single product with the nucleophile at the labeled carbon. | A mixture of products with the nucleophile at the labeled carbon and the adjacent carbon.[9] |
Experimental Protocols
Protocol 2: Probing the Benzyne Mechanism with ¹³C Labeling
-
Synthesis of Labeled Substrate: Synthesize this compound with a ¹³C label at the C-1 position (the carbon bonded to the aromatic bromine).
-
Reaction Setup: React the ¹³C-labeled substrate with sodium amide in liquid ammonia.[9]
-
Work-up and Isolation: After the reaction is complete, quench the reaction with a proton source (e.g., water or ammonium chloride) and isolate the product mixture.
-
Analysis: Analyze the product mixture using ¹³C NMR spectroscopy and/or mass spectrometry to determine the position and distribution of the ¹³C label in the aminated products. The presence of the label on two different carbons of the benzene ring would provide strong evidence for the benzyne intermediate.
Visualizing the Benzyne Mechanism
Caption: Benzyne mechanism for nucleophilic aromatic substitution.
Alternative Pathway: Grignard Reagent Formation
The aryl bromide can also be converted into a Grignard reagent by reacting with magnesium metal.[7] This organometallic compound can then be used in a wide array of subsequent reactions. Isotopic labeling, for instance, by using D₂O in the work-up, can be used to confirm the formation of the Grignard reagent. Bromine kinetic isotope effects have also been studied to gain insight into the mechanism of Grignard reagent formation.[11]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Bromo-3-(2-bromoethyl)benzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the proper disposal of 1-Bromo-3-(2-bromoethyl)benzene, ensuring operational integrity and personnel safety in research and development environments.
The proper handling and disposal of this compound, a halogenated aromatic compound, are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound should be treated as hazardous waste and managed according to institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Safety Goggles: To protect against splashes and vapors.[2]
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable option.[2]
-
Lab Coat: To prevent skin contact.[2]
-
Closed-toe Shoes: To protect feet from spills.[2]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is incineration by a licensed hazardous waste disposal facility.
-
Waste Segregation: It is imperative to collect halogenated organic waste, such as this compound, separately from non-halogenated waste streams.[1][2][3][4] This segregation is crucial for proper treatment and helps manage disposal costs.[2][3] Do not mix with acids, bases, or heavy metal waste.[3][4][5]
-
Container Labeling: Use a designated, properly sealed, and clearly labeled waste container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[1][2][5]
-
Collection of Waste: Collect all waste containing this compound, including any rinsates from cleaning contaminated glassware, in the designated halogenated waste container.[1] Use a suitable solvent, such as acetone, for rinsing glassware.[1]
-
Storage: Store the waste container in a designated satellite accumulation area.[3] The container must be kept closed when not in use and stored in a cool, dry, and well-ventilated area.[3]
-
Arranging for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1] Follow all institutional procedures for waste disposal requests.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.[2]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]
-
Containment: Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.[6][7]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[6] Collect all cleaning materials as hazardous waste.[2]
Quantitative Data Summary
| Property | 1-Bromo-3-chlorobenzene | 1-(Bromomethyl)-3-chlorobenzene | 1-Bromo-4-ethylbenzene | (2-Bromoethyl)benzene |
| Molecular Formula | C₆H₄BrCl | C₇H₆BrCl | C₈H₉Br | C₈H₉Br |
| Molecular Weight | 191.45 g/mol | 205.48 g/mol | 185.06 g/mol | 185.06 g/mol |
| Appearance | Clear colorless to light yellow liquid | Clear light brown liquid | Not specified | Not specified |
| Boiling Point | 196 °C | 237.8 °C at 760 mmHg | Not specified | Not specified |
| Density | 1.63 g/mL at 25 °C | 1.57 g/cm³ | Not specified | Not specified |
| Flash Point | 80 °C (closed cup) | 103.6 °C | Not specified | Not specified |
| Hazards | Skin irritation, serious eye irritation, combustible liquid | Causes severe skin burns and eye damage | Combustible liquid, causes skin and serious eye irritation, may cause respiratory irritation | Harmful if swallowed, causes serious eye irritation, combustible liquid |
Note: This data is for informational purposes only and is based on structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact chemical being used.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Bromo-3-(2-bromoethyl)benzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 1-Bromo-3-(2-bromoethyl)benzene (CAS No. 40422-70-6), including operational and disposal plans, to foster a secure research environment.
Physicochemical and Hazard Data
Quantitative data for this compound is not extensively documented in readily available safety data sheets. The following table summarizes its basic properties and includes hazard information extrapolated from structurally similar compounds, such as (2-Bromoethyl)benzene, to provide a conservative safety profile.
| Property | Value |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| Appearance | Assumed to be a liquid, based on similar compounds. |
| CAS Number | 40422-70-6 |
| Known Hazards | Based on the available Safety Data Sheet and data from similar compounds, this substance is expected to be harmful if swallowed, cause serious eye irritation, and may cause skin and respiratory irritation.[1][2][3][4][5][6] It is also classified as a combustible liquid.[5][6][7][8] Lachrymatory effects (induces tearing) have been noted for similar compounds.[8] |
| GHS Hazard Statements | H302: Harmful if swallowed.[2][8] H315: Causes skin irritation.[3][6] H319: Causes serious eye irritation.[2][3][6][8] H335: May cause respiratory irritation.[3][6] H227: Combustible liquid.[3][6] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound.
| Protection Type | Specific Requirements |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile, are recommended.[9] Gloves should be inspected before use and changed immediately if contamination occurs. |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed. For larger quantities or splash-prone procedures, a chemical-resistant apron is advised.[9] |
| Respiratory Protection | All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][8]
-
Keep the container tightly closed and store it separately from incompatible materials such as strong oxidizing agents.[3][5]
Handling and Use
-
All work with this compound must be performed within a designated area, ideally inside a chemical fume hood.[9]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5]
-
Avoid direct contact with the skin and eyes, and prevent inhalation of any vapors.[8]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2][8]
Spill Management
-
In the event of a spill, evacuate the immediate area and alert others.[9]
-
Ensure the area is well-ventilated.[9]
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.
-
Collect the absorbed material into a sealed, properly labeled container for hazardous waste.[9]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : This substance should be treated as hazardous chemical waste.
-
Waste Segregation : Collect waste containing this chemical in a dedicated, clearly labeled container for halogenated organic waste.[9] Do not mix with other waste streams.[2]
-
Container Disposal : Empty containers should be handled as hazardous waste and not be reused.
-
Disposal Method : All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][4][8]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. bjoka-vip.com [bjoka-vip.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. (1-Bromoethyl)benzene SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
